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  • Product: Benzoxiquine
  • CAS: 86-75-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Benzoxiquine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of Benzoxiquine (8-quinolyl benzoate), a compound of interest f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzoxiquine (8-quinolyl benzoate), a compound of interest for its potential applications in the pharmaceutical and cosmetic industries. This document details the synthetic protocol, analytical characterization methods, and an exploration of its potential mechanism of action.

Synthesis of Benzoxiquine

Benzoxiquine is synthesized via an esterification reaction between 8-hydroxyquinoline and benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, yields the desired ester, Benzoxiquine, and hydrochloric acid as a byproduct.

Experimental Protocol: Synthesis of Benzoxiquine

Materials:

  • 8-hydroxyquinoline

  • Benzoyl chloride

  • Pyridine (or other suitable base, e.g., triethylamine)

  • Anhydrous diethyl ether (or other suitable inert solvent, e.g., dichloromethane, toluene)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-hydroxyquinoline in a suitable anhydrous solvent such as diethyl ether. Add a slight molar excess of a base, like pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Addition of Benzoyl Chloride: Cool the mixture in an ice bath. Slowly add a stoichiometric equivalent of benzoyl chloride, dissolved in the same anhydrous solvent, from the dropping funnel with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with water and a saturated sodium bicarbonate solution to remove the pyridinium hydrochloride salt and any unreacted benzoyl chloride. The organic layer is then washed with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude Benzoxiquine product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure Benzoxiquine crystals.[1][2][3][4][5]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification 8-Hydroxyquinoline 8-Hydroxyquinoline Reaction_Vessel Reaction (0°C to RT) 8-Hydroxyquinoline->Reaction_Vessel Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel Washing Washing (H2O, NaHCO3) Reaction_Vessel->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Removal Drying->Evaporation Recrystallization Recrystallization (Ethanol) Evaporation->Recrystallization Pure_Benzoxiquine Pure Benzoxiquine Recrystallization->Pure_Benzoxiquine

Caption: Synthetic workflow for Benzoxiquine.

Characterization of Benzoxiquine

The synthesized Benzoxiquine is characterized using various analytical techniques to confirm its structure, purity, and identity.

Physical Properties
PropertyValue
Molecular FormulaC₁₆H₁₁NO₂
Molecular Weight249.26 g/mol
Melting Point118-120 °C[6]
AppearanceCrystalline solid
SolubilityPractically insoluble in water; Soluble in alcohol and ether[6]
Spectroscopic and Chromatographic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Benzoxiquine.[7][8][9][10][11]

Experimental Protocol: NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Table 1: Predicted ¹H NMR Data for Benzoxiquine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.90 - 7.20m11HAromatic Protons (Quinoline and Benzoyl rings)

Table 2: Predicted ¹³C NMR Data for Benzoxiquine

Chemical Shift (δ, ppm)Assignment
165.0 - 163.0C=O (Ester)
151.0 - 121.0Aromatic Carbons (Quinoline and Benzoyl rings)

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Benzoxiquine.

Experimental Protocol: Mass Spectrometry

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI)

  • Analyzer: Quadrupole or Time-of-Flight (TOF)

Table 3: Expected Mass Spectrometry Data for Benzoxiquine

m/zInterpretation
249[M]⁺ (Molecular ion)
144[M - C₇H₅O]⁺ (Loss of benzoyl group)
105[C₇H₅O]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

The fragmentation pattern in EI-MS is expected to show a prominent molecular ion peak at m/z 249. Key fragments would likely arise from the cleavage of the ester bond, resulting in peaks corresponding to the benzoyl cation (m/z 105) and the 8-hydroxyquinoline radical cation (m/z 145) or its fragments.[12][13][14][15]

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the Benzoxiquine molecule.

Experimental Protocol: IR Spectroscopy

  • Technique: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: KBr pellet or as a thin film

Table 4: Characteristic IR Absorption Frequencies for Benzoxiquine

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1735 - 1715StrongC=O stretch (Ester)
1600 - 1450Medium-StrongC=C and C=N stretch (Aromatic rings)
1300 - 1100StrongC-O stretch (Ester)

The IR spectrum of Benzoxiquine is expected to show a strong absorption band in the region of 1735-1715 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester group.[16][17][18][19][20] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline and benzene rings will appear in the 1600-1450 cm⁻¹ region. A strong band for the C-O stretching of the ester is also anticipated between 1300 and 1100 cm⁻¹.[16][17][18][19][20]

2.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized Benzoxiquine and for quantitative analysis.

Experimental Protocol: HPLC

  • System: Reverse-phase HPLC (RP-HPLC)

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm or 280 nm)

  • Injection Volume: 10-20 µL

A well-developed RP-HPLC method should provide a sharp, symmetrical peak for Benzoxiquine, well-separated from any impurities or starting materials.[21][22][23][24][25]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Benzoxiquine Synthesized Benzoxiquine NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Benzoxiquine->NMR MS Mass Spectrometry Synthesized_Benzoxiquine->MS IR IR Spectroscopy Synthesized_Benzoxiquine->IR HPLC HPLC Synthesized_Benzoxiquine->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Molecular_Weight_Confirmation Molecular Weight & Fragmentation MS->Molecular_Weight_Confirmation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Characterization workflow for Benzoxiquine.

Mechanism of Action

The biological activity of Benzoxiquine is likely attributed to its 8-hydroxyquinoline moiety. 8-Hydroxyquinoline and its derivatives are known for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[26][27][28][29]

The primary mechanism of action is believed to be the chelation of essential metal ions, such as Fe²⁺, Fe³⁺, and Cu²⁺, which are crucial for various enzymatic activities and cellular processes in microorganisms.[27] By sequestering these metal ions, 8-hydroxyquinoline derivatives can disrupt the microbial cell membrane, inhibit key enzymes, and interfere with metabolic pathways, ultimately leading to cell death.[30][31][32][33][34] The ester linkage in Benzoxiquine may serve to enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes.

Mechanism_of_Action Benzoxiquine Benzoxiquine Cell_Membrane Microbial Cell Membrane Benzoxiquine->Cell_Membrane Metal_Chelation Chelation of Essential Metal Ions (Fe, Cu) Cell_Membrane->Metal_Chelation Enzyme_Inhibition Enzyme Inhibition Metal_Chelation->Enzyme_Inhibition Membrane_Disruption Membrane Disruption Metal_Chelation->Membrane_Disruption Cell_Death Cell Death Enzyme_Inhibition->Cell_Death Membrane_Disruption->Cell_Death

Caption: Proposed mechanism of antimicrobial action for Benzoxiquine.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are generalized and may require optimization for specific laboratory conditions. All chemical handling and reactions should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

Exploratory

Benzoxiquine mechanism of action as an antimicrobial

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Benzoxiquine Introduction Benzoxiquine, a derivative of 8-hydroxyquinoline (8HQ), is a potent antimicrobial agent with a broad spectrum of activity...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Benzoxiquine

Introduction

Benzoxiquine, a derivative of 8-hydroxyquinoline (8HQ), is a potent antimicrobial agent with a broad spectrum of activity against various pathogenic bacteria and fungi.[1] Its efficacy stems from a multifaceted mechanism of action, making it a subject of significant interest for researchers and drug development professionals. Unlike antibiotics with a single, specific target, benzoxiquine's activity is primarily rooted in its fundamental chemical property as a powerful metal chelator, which initiates a cascade of disruptive downstream effects on microbial physiology. This guide provides a comprehensive overview of its core mechanisms, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: A Multi-pronged Attack

The antimicrobial prowess of benzoxiquine is not attributed to a single mode of action but rather to a synergistic combination of cellular disruptions initiated by its primary function as a metal ion chelator.

Potent Metal Ion Chelation

The foundational mechanism of benzoxiquine's antimicrobial activity is its ability to function as a potent chelator of essential metal ions.[2] The 8-hydroxyquinoline scaffold contains nitrogen and oxygen atoms that act as bidentate donor atoms, allowing it to form stable complexes with divalent metal ions such as iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[2][3] These metal ions are critical cofactors for a multitude of essential microbial enzymes and play vital roles in maintaining cellular homeostasis.

By sequestering these ions, benzoxiquine effectively starves the microorganism of these crucial elements, leading to the disruption of numerous cellular processes.[2] Furthermore, the act of chelation has a profound impact on the physicochemical properties of the molecule itself. According to chelation theory, the partial sharing of the metal's positive charge with the donor atoms neutralizes its polarity and significantly increases the lipophilicity of the entire complex.[4] This enhanced lipophilicity is a key factor that facilitates the subsequent stages of its antimicrobial action.

cluster_0 Initiation cluster_1 Primary Effect cluster_2 Downstream Consequences B Benzoxiquine (8-Hydroxyquinoline Derivative) C Formation of Benzoxiquine-Metal Complex B->C M Essential Metal Ions (Fe²⁺, Cu²⁺, Zn²⁺) M->C L Increased Lipophilicity C->L E Disruption of Metalloenzymes C->E Memb Enhanced Membrane Permeation L->Memb Death Microbial Cell Death E->Death Memb->Death cluster_0 DNA Replication Pathway cluster_1 Inhibition Pathway DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (Type II Topoisomerase) DNA->Gyrase Supercoiled Supercoiled DNA (Required for Replication) Gyrase->Supercoiled Replication DNA Replication & Cell Division Supercoiled->Replication Benz Benzoxiquine Inhibition INHIBITION Benz->Inhibition Inhibition->Gyrase start Start prep_agent Prepare Stock Solution of Benzoxiquine in DMSO start->prep_agent prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilutions of Agent in 96-Well Plate prep_agent->serial_dilute add_inoculum Add Standardized Inoculum to Each Well prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate Plate (37°C, 18-24 hours) add_inoculum->incubate read_results Observe Wells for Turbidity (Visual Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Benzoxiquine

For Researchers, Scientists, and Drug Development Professionals Introduction Benzoxiquine, also known by its IUPAC name quinolin-8-yl benzoate, is a chemical compound with the formula C16H11NO2.[1][2][3] It is recognized...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxiquine, also known by its IUPAC name quinolin-8-yl benzoate, is a chemical compound with the formula C16H11NO2.[1][2][3] It is recognized for its use as a disinfectant and antimicrobial agent.[4] This technical guide provides a comprehensive overview of the core physicochemical properties of Benzoxiquine, offering valuable data and procedural insights for professionals in research and drug development. Understanding these properties is fundamental to predicting the compound's behavior in biological systems, which is a critical aspect of pharmacology and toxicology. The safety of Benzoxiquine for use in cosmetic products has not been fully substantiated due to a lack of comprehensive safety data.[1]

Physicochemical Properties of Benzoxiquine

The physicochemical characteristics of a compound are pivotal in determining its pharmacokinetic and pharmacodynamic profiles. The key properties of Benzoxiquine are summarized in the table below.

PropertyValueSource(s)
IUPAC Name quinolin-8-yl benzoate[2]
Synonyms 8-Benzoyloxyquinoline, 8-Quinolinol benzoate, Benzoxyline[1][2][4][5]
CAS Number 86-75-9[4][5]
Chemical Formula C16H11NO2[1][3][4]
Molecular Weight 249.26 g/mol [1]
Melting Point 119 °C[4][5]
Boiling Point 424.3 °C (estimated)[4][5]
Water Solubility 44.66 mg/L at 25 °C (estimated)[5]
logP (o/w) 3.3 - 3.7 (estimated)[1][3][4][5]
pKa Data not available

Detailed Methodologies for Key Experiments

Accurate determination of physicochemical properties is essential. The following are detailed summaries of standard experimental protocols for measuring the key parameters of a compound like Benzoxiquine.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A common and effective method for its determination is the Thiele tube method.[6]

Protocol:

  • A small, finely powdered sample of the organic compound is packed into a capillary tube, which is then sealed at one end.[6]

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6]

  • This assembly is suspended in a Thiele tube containing a high-boiling point liquid, such as paraffin or silicone oil.[6]

  • The side arm of the Thiele tube is gently heated, which allows for uniform heat distribution via convection currents.[6]

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded. This range is the melting point. For a pure compound, this range is typically narrow.[6][7]

Boiling Point Determination

The boiling point provides insight into a compound's volatility. A standard laboratory procedure for this measurement is the capillary method.

Protocol:

  • A few milliliters of the liquid organic compound are placed in a small test tube.[8]

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[8][9][10]

  • The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin oil) to ensure even heating.[9][11]

  • As the temperature rises, air trapped in the capillary tube will escape.[11]

  • The heating is stopped, and as the liquid cools, the point at which the liquid is drawn into the capillary tube is observed. The temperature at this moment is recorded as the boiling point.[8]

Water Solubility Determination

Solubility is a key factor influencing a drug's absorption and distribution. A straightforward method for its determination is as follows:

Protocol:

  • A small, accurately weighed amount of the compound (e.g., 25 mg) is placed in a test tube.[12]

  • A measured volume of water (e.g., 0.75 mL) is added in small portions.[12]

  • After each addition, the test tube is vigorously shaken.[12]

  • The compound's solubility is observed and can be classified as soluble, partially soluble, or insoluble.[13]

  • For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved compound is determined using techniques like HPLC or NMR spectroscopy.[14]

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes. The shake-flask method is considered the gold standard for its experimental determination.[15][16]

Protocol:

  • A small amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.[17]

  • The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[16]

  • The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

  • The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[17]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]

Physicochemical Properties and Pharmacokinetics

The physicochemical properties of a compound like Benzoxiquine are critical determinants of its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). The following diagram illustrates the logical relationship between these properties and the biological fate of a drug.

ADME_Pathway cluster_properties Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) Solubility Solubility (Aqueous/Lipid) Absorption Absorption (e.g., Gut Wall) Solubility->Absorption Influences dissolution Excretion Excretion (e.g., Kidneys) Solubility->Excretion Affects renal clearance LogP LogP (Lipophilicity) LogP->Absorption Affects membrane permeability Distribution Distribution (e.g., Bloodstream, Tissues) LogP->Distribution Governs tissue partitioning Metabolism Metabolism (e.g., Liver) LogP->Metabolism Influences enzyme binding MolecularWeight Molecular Weight MolecularWeight->Absorption Impacts diffusion MolecularWeight->Distribution Affects movement across barriers pKa pKa (Ionization) pKa->Absorption Determines charge state pKa->Excretion Influences reabsorption Absorption->Distribution Distribution->Metabolism Distribution->Excretion Action Site of Action (Pharmacological Effect) Distribution->Action Metabolism->Excretion

References

Exploratory

Benzoxiquine Solubility: A Technical Guide for Researchers

For Immediate Release This technical guide offers an in-depth overview of the solubility profile of Benzoxiquine (8-Quinolinol Benzoate), a compound with notable antiseptic and disinfectant properties. This document is i...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth overview of the solubility profile of Benzoxiquine (8-Quinolinol Benzoate), a compound with notable antiseptic and disinfectant properties. This document is intended for researchers, scientists, and professionals in drug development, providing essential data and methodologies for its use in various laboratory and industrial applications.

Introduction to Benzoxiquine

Benzoxiquine, with the chemical formula C₁₆H₁₁NO₂, is a benzoate ester of 8-hydroxyquinoline. Its biological activity is intrinsically linked to its formulation and delivery, making a thorough understanding of its solubility in different solvents a critical aspect of research and development. This guide summarizes the available solubility data for benzoxiquine and provides a standardized experimental protocol for its determination.

Physicochemical Properties of Benzoxiquine

A summary of the key physicochemical properties of benzoxiquine is presented in the table below.

PropertyValue
CAS Number 86-75-9
Molecular Formula C₁₆H₁₁NO₂
Molecular Weight 249.26 g/mol
Melting Point 118-120 °C
logP (o/w) 3.300 (estimated)

Solubility of Benzoxiquine in Organic Solvents

Currently, publicly available quantitative solubility data for benzoxiquine in a wide range of organic solvents is limited. The following table summarizes the existing qualitative and estimated quantitative information.

SolventTypeSolubility DataTemperature (°C)
WaterAqueous44.66 mg/L (estimated)25
AlcoholOrganicSolubleNot Specified
EtherOrganicSoluble[1]Not Specified
EthanolOrganicData Not Available-
MethanolOrganicData Not Available-
AcetoneOrganicData Not Available-
ChloroformOrganicData Not Available-
Dimethyl Sulfoxide (DMSO)OrganicData Not Available-
N,N-Dimethylformamide (DMF)OrganicData Not Available-

Note: The term "Soluble" indicates a qualitative description, and the lack of a specific value suggests that while dissolution occurs, the precise concentration has not been formally reported in the available literature.

Experimental Protocol for Solubility Determination

The following section details a robust and reliable methodology for the quantitative determination of benzoxiquine solubility in various organic solvents. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment
  • Benzoxiquine (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess Benzoxiquine B Add known volume of solvent A->B  to vial C Incubate at constant temperature with shaking B->C  for 24-48h D Allow to settle C->D E Withdraw supernatant D->E F Filter the sample E->F G Dilute sample appropriately F->G H Analyze by HPLC G->H J Calculate solubility (e.g., mg/mL) H->J  compare with I Generate calibration curve I->J

Figure 1: Experimental workflow for determining benzoxiquine solubility.
Detailed Procedure

  • Preparation of Saturated Solutions: Add an excess amount of benzoxiquine to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. For solvents where settling is slow, centrifugation can be employed to facilitate phase separation.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of benzoxiquine.

  • Calibration: Prepare a series of standard solutions of benzoxiquine of known concentrations in the same solvent. Analyze these standards using the same HPLC method to generate a calibration curve.

  • Calculation: Use the calibration curve to determine the concentration of benzoxiquine in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Conclusion

The solubility of benzoxiquine is a fundamental parameter that influences its application in various scientific and industrial fields. While comprehensive quantitative data in a wide array of organic solvents is not yet readily available, the qualitative information and the standardized experimental protocol provided in this guide offer a solid foundation for researchers. The detailed methodology will enable the generation of reliable and reproducible solubility data, which is essential for the formulation, purification, and effective application of this compound. Further research to populate the solubility table with quantitative values is highly encouraged to enhance the collective understanding of benzoxiquine's physicochemical behavior.

References

Foundational

Technical Guide: Crystal Structure of 8-Quinolinol Benzoate Derivatives

A Focus on 8-Hydroxy Quinoline Nitrobenzoate Audience: Researchers, scientists, and drug development professionals. Disclaimer: Extensive searches for the specific crystal structure of 8-Quinolinol benzoate did not yield...

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on 8-Hydroxy Quinoline Nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific crystal structure of 8-Quinolinol benzoate did not yield publicly available crystallographic data. Therefore, this guide focuses on a closely related and well-characterized derivative, 8-Hydroxy Quinoline Nitrobenzoate (8-HQNB) , to provide a representative understanding of the crystallographic features and experimental protocols relevant to this class of compounds. The data presented herein pertains to 8-HQNB, for which a crystal structure has been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC No. 1005192)[1].

Introduction

8-Quinolinol (8-hydroxyquinoline) and its derivatives are versatile heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimicrobial, antifungal, and anticancer activities.[2][3] The formation of benzoate salts and esters of 8-quinolinol can modify its physicochemical properties, influencing its solubility, stability, and biological activity. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides an in-depth look at the crystal structure and the experimental methodology for a representative compound, 8-Hydroxy Quinoline Nitrobenzoate.

Crystallographic Data of 8-Hydroxy Quinoline Nitrobenzoate

The single crystal X-ray diffraction analysis of 8-Hydroxy Quinoline Nitrobenzoate (molecular formula: C₁₆H₁₄N₂O₆) reveals a monoclinic crystal system.[1] The key crystallographic data are summarized in the table below for clear comparison.

Parameter Value
Molecular FormulaC₁₆H₁₄N₂O₆
Crystal SystemMonoclinic
Space GroupP2₁/n (centrosymmetric)
a7.693 Å
b23.203 Å
c8.654 Å
Volume (V)1484.4 ų
Density1.478 mg/m³
CCDC Number1005192

Table 1: Crystallographic Data for 8-Hydroxy Quinoline Nitrobenzoate.[1]

Experimental Protocols

Synthesis and Crystallization

Single crystals of 8-Hydroxy Quinoline Nitrobenzoate were successfully grown using the slow evaporation technique.[1]

Materials:

  • 8-hydroxy quinoline (Analar grade, Sigma Aldrich)

  • 2-nitrobenzoic acid (Analar grade, Sigma Aldrich)

  • Acetone (Analar grade, Sigma Aldrich)

Procedure:

  • Equimolar amounts of 8-hydroxy quinoline and 2-nitrobenzoic acid (1:1 molar ratio) were dissolved in acetone.

  • The solution was stirred for approximately 20 minutes using a magnetic stirrer to ensure homogeneous mixing.

  • The resulting saturated solution was filtered through a Whatman filter paper.

  • The filtered solution was transferred to a crystallizing vessel and left undisturbed.

  • Good quality single crystals were harvested after a period of one week.[1]

Single Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation:

  • Enraf Nonius-CAD 4 diffractometer[1]

General Workflow:

  • Crystal Mounting: A suitable single crystal of 8-HQNB was carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal was subjected to a beam of monochromatic X-rays. The diffracted X-rays were collected by a detector as the crystal was rotated through various angles. This process generates a unique diffraction pattern of reflections.

  • Data Processing: The collected raw diffraction data was processed to integrate the intensities of the reflections and apply necessary corrections.

  • Structure Solution and Refinement: The processed data was used to solve the crystal structure, typically using direct methods. The initial structural model was then refined to achieve the best possible fit with the experimental data.

Mandatory Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Structure Determination & Characterization start Start Materials: 8-hydroxy quinoline 2-nitrobenzoic acid Acetone dissolve Dissolve in Acetone (1:1 molar ratio) start->dissolve stir Stir for 20 mins dissolve->stir filter Filter Solution stir->filter evaporate Slow Evaporation filter->evaporate crystals Harvest Single Crystals evaporate->crystals xrd Single Crystal X-ray Diffraction crystals->xrd Select Crystal ftir FT-IR Spectroscopy crystals->ftir uv_vis UV-Vis-NIR Spectroscopy crystals->uv_vis data_analysis Data Analysis & Structure Solution xrd->data_analysis final_structure Final Crystal Structure (CCDC 1005192) data_analysis->final_structure

Caption: Experimental workflow for the synthesis and characterization of 8-HQNB.

Conclusion

While the crystal structure of 8-Quinolinol benzoate remains elusive in the public domain, this guide provides a comprehensive overview of the crystallographic data and experimental protocols for a closely related derivative, 8-Hydroxy Quinoline Nitrobenzoate. The presented data and methodologies offer valuable insights for researchers working on the synthesis, crystallization, and structural characterization of 8-quinolinol derivatives for applications in drug discovery and materials science. The detailed workflow and tabulated data serve as a practical reference for designing and interpreting experiments in this field.

References

Exploratory

Spectroscopic analysis of Benzoxiquine (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Analysis of Benzoxiquine For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic analys...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Benzoxiquine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzoxiquine, a compound with known antimicrobial and antifungal properties. The guide details the expected spectroscopic signatures of Benzoxiquine in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. It also furnishes detailed experimental protocols for these analytical techniques and presents a conceptual framework for its potential mechanism of action.

Spectroscopic Data of Benzoxiquine

While precise experimental data for Benzoxiquine can vary slightly based on the solvent and instrument used, the following tables summarize the expected quantitative data based on the analysis of its constituent functional groups and related chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For Benzoxiquine (C₁₆H₁₁NO₂), both ¹H and ¹³C NMR are invaluable.

Table 1: Predicted ¹H NMR Spectroscopic Data for Benzoxiquine

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.20 - 7.80Multiplet5HProtons on the benzoate ring
7.40 - 8.90Multiplet6HProtons on the quinoline ring

Note: The exact chemical shifts and coupling constants for the aromatic protons would require detailed 2D NMR analysis for unambiguous assignment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Benzoxiquine

Chemical Shift (δ) (ppm)Assignment
165 - 175C=O (Ester carbonyl)
140 - 155Quaternary carbons in the quinoline and benzoate rings
120 - 140Aromatic CH carbons in the quinoline and benzoate rings
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted FT-IR Absorption Peaks for Benzoxiquine

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
3100 - 3000C-H stretchAromaticMedium
1740 - 1720C=O stretchEsterStrong
1600 - 1450C=C stretchAromaticMedium to Strong
1300 - 1200C-O stretchEsterStrong
1200 - 1000C-N stretchAromatic amineMedium
900 - 675C-H bendAromatic (out-of-plane)Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 4: Predicted UV-Vis Absorption Data for Benzoxiquine

λmax (nm)SolventElectronic Transition
~250 - 280Ethanol or Methanolπ → π
~300 - 330Ethanol or Methanoln → π

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Benzoxiquine.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Benzoxiquine.

Materials:

  • Benzoxiquine sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Benzoxiquine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution into an NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16 to 64) and a relaxation delay of 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, with a relaxation delay of 2-5 seconds.

    • Acquire the FID.

  • Data Processing:

    • Apply Fourier transformation to the FIDs of both ¹H and ¹³C spectra.

    • Phase correct the spectra.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of Benzoxiquine.

Materials:

  • Benzoxiquine sample (solid)

  • Potassium bromide (KBr, IR grade)

  • Mortar and pestle

  • Pellet press

  • FT-IR spectrometer with a sample holder

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the Benzoxiquine sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Spectrum:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the sample holder in the spectrometer's beam path.

    • Acquire the IR spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Correlate the observed peaks with the functional groups present in Benzoxiquine.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of Benzoxiquine in the UV-Vis region.

Materials:

  • Benzoxiquine sample

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Benzoxiquine of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) suitable for UV-Vis analysis. The absorbance should ideally be within the linear range of the instrument (typically 0.1 to 1.0).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning (e.g., 200 to 600 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference and sample holders and run a baseline scan to zero the instrument.

  • Sample Measurement:

    • Rinse a quartz cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the sample holder.

    • Run the scan to obtain the UV-Vis absorption spectrum of Benzoxiquine.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the molar extinction coefficient (ε) is required, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflow for the spectroscopic analysis of Benzoxiquine and a conceptual model of its potential antimicrobial mechanisms of action.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis benzoxiquine Benzoxiquine Sample dissolve_nmr Dissolve in Deuterated Solvent benzoxiquine->dissolve_nmr dissolve_uv Dissolve in UV-Grade Solvent benzoxiquine->dissolve_uv grind_ir Grind with KBr benzoxiquine->grind_ir nmr NMR Spectrometer dissolve_nmr->nmr uv UV-Vis Spectrophotometer dissolve_uv->uv press_pellet Press into Pellet grind_ir->press_pellet ir FT-IR Spectrometer press_pellet->ir nmr_data ¹H & ¹³C NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data uv_data UV-Vis Spectrum uv->uv_data interpretation Structural Elucidation nmr_data->interpretation ir_data->interpretation uv_data->interpretation

Experimental workflow for spectroscopic analysis.

mechanism_of_action cluster_cellular_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects benzoxiquine Benzoxiquine cell_membrane Fungal/Bacterial Cell Membrane benzoxiquine->cell_membrane Perturbation metalloenzymes Metalloenzymes benzoxiquine->metalloenzymes Chelation of Metal Ions (e.g., Zn²⁺, Fe²⁺) redox_balance Cellular Redox Balance benzoxiquine->redox_balance Disruption membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption enzyme_inhibition Inhibition of Essential Enzymatic Activity metalloenzymes->enzyme_inhibition oxidative_stress Increased Oxidative Stress redox_balance->oxidative_stress cell_death Cell Death membrane_disruption->cell_death enzyme_inhibition->cell_death oxidative_stress->cell_death

Conceptual diagram of potential antimicrobial mechanisms.

Foundational

An In-depth Technical Guide to the Thermal Stability and Degradation of Benzoxiquine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of Benzoxiquine (8-hydroxyquinoline benzo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of Benzoxiquine (8-hydroxyquinoline benzoate). Due to the limited availability of direct experimental data on Benzoxiquine, this guide draws upon established principles of drug degradation, data from structurally related compounds such as 8-hydroxyquinoline and other quinoline derivatives, and standard methodologies for stability testing.

Introduction to Benzoxiquine

Benzoxiquine, the benzoate ester of 8-hydroxyquinoline, is a compound of interest in pharmaceutical and other scientific fields. Understanding its stability under various environmental conditions is crucial for its development, formulation, packaging, and storage to ensure its quality, efficacy, and safety. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[1][2][3][4][5]

Physicochemical Properties

A summary of the known physicochemical properties of Benzoxiquine is presented in Table 1.

Table 1: Physicochemical Properties of Benzoxiquine

PropertyValue
Chemical Name 8-benzoyloxyquinoline
Synonym 8-Hydroxyquinoline benzoate
CAS Number 86-75-9
Molecular Formula C₁₆H₁₁NO₂
Molecular Weight 249.26 g/mol
Melting Point 119-120 °C
Appearance White to off-white crystalline powder

Thermal Stability Analysis

Table 2: Typical Thermal Analysis Data for a Pharmaceutical Compound

Analytical TechniqueParameterDescriptionExpected Outcome for Benzoxiquine
TGA Onset of DecompositionThe temperature at which significant weight loss begins, indicating the start of thermal degradation.Expected to be above the melting point, with multi-step decomposition possible.
Weight Loss PercentageThe percentage of mass lost at different temperature ranges, corresponding to the loss of specific fragments.Initial weight loss may correspond to the loss of the benzoate group, followed by the degradation of the quinoline ring.
DSC Melting Point (Tₘ)The temperature at which the solid-to-liquid phase transition occurs.Confirmed to be around 119-120 °C.
Enthalpy of Fusion (ΔH₟)The amount of energy required to melt the substance.Would provide information on the crystallinity of the material.
Glass Transition (T₉)For amorphous materials, the temperature at which the material transitions from a glassy to a rubbery state.May be observed if an amorphous form of Benzoxiquine is present.
Decomposition ExothermAn exothermic peak indicating the energy released during decomposition.Would likely follow the melting endotherm at higher temperatures.

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2][3][4][5] For Benzoxiquine, the primary degradation pathways are inferred based on its chemical structure, which contains an ester linkage susceptible to hydrolysis and aromatic rings that can undergo oxidation and photolysis.

Table 3: Summary of Forced Degradation Conditions and Expected Observations for Benzoxiquine

Stress ConditionTypical Reagents and ConditionsExpected Degradation PathwayPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80 °C)Cleavage of the ester bond.8-Hydroxyquinoline and Benzoic Acid.
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60-80 °C)Cleavage of the ester bond.8-Hydroxyquinoline and Sodium Benzoate.
Oxidation 3-30% H₂O₂, room temperature or slightly elevatedOxidation of the quinoline ring and potentially the phenolic moiety if hydrolysis occurs first.N-oxides, hydroxylated derivatives of the quinoline and benzene rings.
Thermal Degradation Dry heat (e.g., above melting point)Complex decomposition involving fragmentation of the molecule.A variety of smaller, volatile compounds.
Photodegradation Exposure to UV and visible light (e.g., ICH Q1B conditions)Photolytic cleavage and rearrangement reactions. The quinoline ring system is a known chromophore.Photodegradation products of 8-hydroxyquinoline have been observed, and similar degradation would be expected for Benzoxiquine.[9]

The most probable degradation pathway for Benzoxiquine under hydrolytic conditions is the cleavage of the ester linkage to yield 8-hydroxyquinoline and benzoic acid. This is a common degradation pathway for ester-containing drug substances.

G cluster_products Degradation Products Benzoxiquine Benzoxiquine (8-hydroxyquinoline benzoate) Hydrolysis Hydrolysis (Acid or Base) Benzoxiquine->Hydrolysis Products Hydrolysis->Products 8_Hydroxyquinoline 8-Hydroxyquinoline Products->8_Hydroxyquinoline Benzoic_Acid Benzoic Acid Products->Benzoic_Acid G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis API Benzoxiquine API Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo HPLC_Dev HPLC Method Development Acid->HPLC_Dev Base->HPLC_Dev Oxidation->HPLC_Dev Thermal->HPLC_Dev Photo->HPLC_Dev HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val Struct_Elucid Structure Elucidation (LC-MS, NMR) HPLC_Val->Struct_Elucid

References

Foundational

Benzoxiquine: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals Executive Summary Discovery and Historical Development The journey of Benzoxiquine begins with its precursor, 8-hydroxyquinoline. First synthesized in 1880,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovery and Historical Development

The journey of Benzoxiquine begins with its precursor, 8-hydroxyquinoline. First synthesized in 1880, 8-hydroxyquinoline's potent antimicrobial and metal-chelating properties were recognized in the early 20th century, leading to its use as a disinfectant and antiseptic. The derivatization of 8-hydroxyquinoline, including the formation of esters like Benzoxiquine, was a logical progression to modify its physicochemical properties, such as solubility and bioavailability, potentially enhancing its therapeutic index.

While the exact date and discoverer of Benzoxiquine's first synthesis are not clearly documented in the available literature, records from the United States Tariff Commission indicate that 8-quinolinol benzoate was in production by the early 1960s.[1][2] This suggests its development likely occurred in the mid-20th century, a period of significant activity in the discovery and development of new antimicrobial agents. The primary motivation for its development was likely to leverage the known antimicrobial efficacy of 8-hydroxyquinoline in a modified form.

Historical Timeline of 8-Hydroxyquinoline and its Derivatives:

Historical Timeline 1880 1880: 8-Hydroxyquinoline first synthesized. Early 1900s Early 1900s: Antimicrobial properties of 8-Hydroxyquinoline recognized. 1880->Early 1900s Mid-20th Century Mid-20th Century: Development of 8-Hydroxyquinoline derivatives, including Benzoxiquine. Early 1900s->Mid-20th Century 1960s 1960s: Benzoxiquine (8-Quinolinol benzoate) in commercial production. Mid-20th Century->1960s

A brief timeline of the development of 8-Hydroxyquinoline and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of Benzoxiquine is presented in the table below.

PropertyValueReference
IUPAC Name quinolin-8-yl benzoate[3]
Synonyms 8-Quinolinol benzoate, 8-(Benzoyloxy)quinoline[3][4]
CAS Number 86-75-9[3]
Molecular Formula C₁₆H₁₁NO₂[3]
Molecular Weight 249.26 g/mol [3]
Melting Point 119.0 °C[4]
Boiling Point 424.3 °C (estimated)[4]
Water Solubility 44.66 mg/L at 25 °C (estimated)[4]
logP (o/w) 3.300 (estimated)[4]

Synthesis

The synthesis of Benzoxiquine is typically achieved through the esterification of 8-hydroxyquinoline with benzoyl chloride. This is a standard esterification reaction where the hydroxyl group of 8-hydroxyquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

General Synthetic Scheme:

Benzoxiquine Synthesis cluster_reactants Reactants cluster_products Products 8-HQ 8-Hydroxyquinoline Benzoxiquine Benzoxiquine 8-HQ->Benzoxiquine Pyridine (base) BenzoylChloride Benzoyl Chloride BenzoylChloride->Benzoxiquine HCl HCl MIC Determination Workflow Prepare Stock Prepare Benzoxiquine Stock Solution Serial Dilution Perform Serial Dilutions in 96-well Plate Prepare Stock->Serial Dilution Inoculate Inoculate with Standardized Microorganism Serial Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read MIC Read MIC (Visual or OD600) Incubate->Read MIC Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Benzoxiquine Benzoxiquine Complex Lipophilic Complex Benzoxiquine->Complex Chelation MetalIon_ext Metal Ion MetalIon_ext->Complex MetalIon_int Metal Ion Complex->MetalIon_int Transport Enzyme Essential Enzyme MetalIon_int->Enzyme Inhibition ROS Reactive Oxygen Species (ROS) MetalIon_int->ROS Generation CellDeath Cell Death Enzyme->CellDeath ROS->CellDeath

References

Exploratory

An In-depth Technical Guide on the Potential Pharmacological Activities of Benzoxiquine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document serves as a summary of publicly available information regarding Benzoxiquine. A comprehensive review of scientific literature reve...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a summary of publicly available information regarding Benzoxiquine. A comprehensive review of scientific literature reveals a significant scarcity of in-depth pharmacological studies on this compound. Therefore, the detailed quantitative data, specific experimental protocols, and signaling pathways typically included in a technical guide are largely unavailable for Benzoxiquine at this time. The information presented herein is based on limited database entries and safety assessments.

Introduction to Benzoxiquine

Benzoxiquine, with the chemical name quinolin-8-yl benzoate, is a small molecule identified for its use as an antimicrobial agent in cosmetic formulations.[1][2] It is the ester of 8-quinolinol and benzoic acid.[2] Despite its application as a cosmetic biocide, its pharmacological profile remains largely uncharacterized in publicly accessible scientific literature. The Cosmetic Ingredient Review (CIR) Expert Panel has noted the limited use of Benzoxiquine in cosmetics and personal care products and concluded that there is insufficient scientific data to complete a full safety assessment.[1][2]

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₁NO₂PubChem[1]
Molecular Weight249.26 g/mol PubChem[1]
CAS Number86-75-9ECHEMI[3]
IUPAC Namequinolin-8-yl benzoatePubChem[1]
Synonyms8-Benzoyloxyquinoline, 8-Quinolinol benzoate, PaverilPubChem[1]
Melting Point119 °CThe Good Scents Company[4], ECHEMI[3]
Boiling Point424.3 °C at 760 mmHg (estimated)The Good Scents Company[4], ECHEMI[3]
Water Solubility44.66 mg/L at 25 °C (estimated)The Good Scents Company[4]

Potential Pharmacological Activities

The primary reported function of Benzoxiquine is as an antimicrobial agent.[1][2][3] It is classified as a cosmetic biocide, which suggests it may possess bactericidal (kill microorganisms) or bacteriostatic (inhibit the growth of microorganisms) properties.[2] However, specific data regarding its spectrum of activity, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against various pathogens, are not available in the reviewed literature.

Due to the lack of published studies, there is no information on other potential pharmacological activities of Benzoxiquine, such as anticancer, anti-inflammatory, or neuroprotective effects.

Mechanism of Action

The precise mechanism of antimicrobial action for Benzoxiquine has not been elucidated in the available literature. For many antimicrobial agents, the mechanism can involve processes like oxidation, halogenation, or protein precipitation, which disrupt essential functions of microbial cells.[5] Cationic surfactants, for example, can disrupt microbial cell membranes by interacting with negatively charged phospholipids, leading to increased permeability and cell death.[6] Guanidine derivatives have also been shown to target and damage the cytoplasmic membrane of bacteria.[7] Without specific studies on Benzoxiquine, its mechanism remains speculative.

Quantitative Data Summary

A thorough search for quantitative pharmacological data for Benzoxiquine, such as IC₅₀, Kᵢ, or MIC values, did not yield any specific results. Such data is crucial for evaluating the potency and efficacy of a compound and is a significant gap in the current knowledge base for Benzoxiquine.

Safety and Toxicity

The safety of Benzoxiquine has not been fully substantiated.[1] The CIR Expert Panel highlighted a need for additional data, including dermal irritation and sensitization studies and further genotoxicity tests, to complete a safety assessment.[2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for Benzoxiquine based on a notification to the ECHA C&L Inventory[1]:

Hazard CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

This information indicates a need for caution in handling and potential exposure to this compound.

Experimental Protocols

Detailed experimental protocols from studies specifically investigating Benzoxiquine are not available. However, for the benefit of researchers interested in evaluating the antimicrobial properties of this or similar compounds, a general methodology for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is provided below.

Please Note: This is a generalized protocol and has not been specifically published for Benzoxiquine. It is intended as an illustrative example of a standard experimental approach.

Protocol: Broth Microdilution for MIC and MBC Determination

  • Preparation of Materials:

    • Test Compound (Benzoxiquine) stock solution in a suitable solvent (e.g., DMSO).

    • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli). Cultures should be grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Sterile 96-well microtiter plates.

    • Appropriate sterile broth medium.

    • Positive control (a standard antibiotic).

    • Negative control (solvent used for the test compound).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • MIC Assay Procedure:

    • In a 96-well plate, perform serial two-fold dilutions of the Benzoxiquine stock solution in the broth medium to achieve a range of final concentrations.

    • Add the diluted inoculum to each well.

    • Include wells for positive and negative controls.

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of Benzoxiquine that shows no visible growth of the microorganism.

  • MBC Assay Procedure:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

    • Spot-plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at the appropriate temperature for 18-24 hours.

    • The MBC is the lowest concentration of Benzoxiquine that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Due to the absence of specific published data on signaling pathways or detailed experimental workflows for Benzoxiquine, the following diagrams are provided as general illustrations of the concepts requested.

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis cluster_mbc MBC Assay stock Stock Solution of Benzoxiquine dilution Serial Dilution in 96-well Plate stock->dilution inoculum Standardized Inoculum inoculum->dilution incubation Incubation (18-24h) dilution->incubation read_mic Read MIC incubation->read_mic plating Plate on Agar read_mic->plating From wells with no growth incubation2 Incubation (18-24h) plating->incubation2 read_mbc Determine MBC incubation2->read_mbc

Caption: A generalized workflow for antimicrobial susceptibility testing.

G cluster_membrane Cell Membrane Interaction (Hypothetical) cluster_intracellular Intracellular Targets (Hypothetical) Benzoxiquine Benzoxiquine Membrane Bacterial Cell Membrane Benzoxiquine->Membrane Enzymes Essential Enzymes Benzoxiquine->Enzymes ? DNA DNA Synthesis Benzoxiquine->DNA ? Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath Inhibition Inhibition Enzymes->Inhibition DNA->Inhibition Inhibition->CellDeath

Caption: Hypothetical mechanisms of antimicrobial action.

Conclusion

While Benzoxiquine is used as an antimicrobial in the cosmetics industry, there is a pronounced lack of publicly available scientific research detailing its pharmacological activities. Key information regarding its efficacy against specific microbes, mechanism of action, and a comprehensive safety profile is not available. This represents a significant knowledge gap. Further research, including in vitro and in vivo studies, is necessary to fully characterize the pharmacological potential and safety of Benzoxiquine. The protocols and diagrams provided in this guide are intended to be illustrative of standard methodologies in the field and should not be interpreted as being derived from specific studies on Benzoxiquine.

References

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography Method for Benzoxiquine Quantification

Introduction Benzoxiquine, also known as 8-benzoyloxyquinoline, is a compound belonging to the quinoline family.[1] Accurate and precise quantification of Benzoxiquine is crucial for quality control in pharmaceutical for...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxiquine, also known as 8-benzoyloxyquinoline, is a compound belonging to the quinoline family.[1] Accurate and precise quantification of Benzoxiquine is crucial for quality control in pharmaceutical formulations and various research applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, resolution, and reproducibility.[2][3] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of Benzoxiquine.

Principle

The method employs reverse-phase chromatography, where Benzoxiquine is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from reference standards of known concentrations. UV detection is utilized for monitoring the column effluent.

Chromatographic Conditions

A summary of the recommended HPLC conditions for the analysis of Benzoxiquine is provided in the table below.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV or PDA detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient 5% to 95% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[3][4] The performance characteristics are summarized below.

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.999
Range 1 - 100 µg/mLRelevant to test concentration
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mLTo be determined
Limit of Quantification (LOQ) ~0.3 µg/mLTo be determined

Experimental Protocol

1. Reagents and Solution Preparation

  • Solvents: Use HPLC grade acetonitrile, methanol, and water.

  • Acid: Use analytical grade formic acid.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benzoxiquine reference standard and dissolve it in a 10 mL volumetric flask with methanol.[5]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[5]

2. Sample Preparation

  • Accurately weigh the sample containing Benzoxiquine.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to achieve a theoretical concentration within the calibration range.[6]

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[6][7]

3. Instrumentation and Analysis

  • Set up the HPLC system with the column and mobile phases as described in the "Chromatographic Conditions" table.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared calibration standards, starting from the lowest concentration.

  • Inject the prepared sample solutions. A blank (mobile phase) should be injected periodically to ensure no carryover.

4. Data Analysis and Quantification

  • Integrate the peak area for Benzoxiquine in each chromatogram.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of Benzoxiquine in the samples using the regression equation from the calibration curve.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A: 0.1% HCOOH in H2O, B: ACN) E System Setup & Equilibration (C18 Column, 1.0 mL/min) A->E B Prepare Standard Stock (1 mg/mL Benzoxiquine) C Create Calibration Curve Standards (1-100 µg/mL) B->C F Inject Standards & Samples (10 µL injection volume) C->F D Prepare Sample (Dissolve & Filter 0.45 µm) D->F E->F G Acquire Data (UV Detection at 230 nm) F->G H Integrate Peak Areas G->H I Generate Calibration Curve (Peak Area vs. Concentration) H->I J Quantify Benzoxiquine in Sample I->J

References

Application

Application Note: Analysis of Benzoxiquine using Gas Chromatography-Mass Spectrometry

Abstract This application note presents a detailed protocol for the qualitative and quantitative analysis of Benzoxiquine (8-quinolyl benzoate) using gas chromatography-mass spectrometry (GC-MS). The described methodolog...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of Benzoxiquine (8-quinolyl benzoate) using gas chromatography-mass spectrometry (GC-MS). The described methodology is applicable to researchers, scientists, and professionals in the fields of pharmaceutical analysis, cosmetic ingredient screening, and drug development. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures.

Introduction

Benzoxiquine, the benzoate ester of 8-hydroxyquinoline, is a compound with applications as an antimicrobial and disinfectant agent. Its detection and quantification in various matrices are crucial for quality control, formulation development, and safety assessments. Gas chromatography coupled with mass spectrometry offers a robust, sensitive, and selective analytical technique for the analysis of semi-volatile compounds like Benzoxiquine. This method provides chromatographic separation from matrix components followed by mass-based identification and quantification.

Experimental Protocol

Sample Preparation

The sample preparation method should be adapted based on the matrix. The following is a general procedure for extracting Benzoxiquine from a cream or lotion base, a common application for this compound.

Reagents and Materials:

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • 0.45 µm Syringe filters (PTFE or other suitable non-reactive material)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Procedure:

  • Accurately weigh approximately 1.0 g of the sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex vigorously for 5 minutes to disperse the sample and dissolve the Benzoxiquine.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate insoluble excipients.

  • Carefully decant the supernatant into a clean flask.

  • To the pellet, add another 10 mL of methanol, vortex for 2 minutes, and centrifuge again.

  • Combine the second supernatant with the first.

  • Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 2 mL of dichloromethane.

  • Filter the final solution through a 0.45 µm syringe filter into a 2 mL GC vial.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application. The parameters are adapted from methodologies used for structurally similar quinoline compounds.[1][2]

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/splitless, operated in splitless mode
Injector Temperature 280°C
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 150°C, hold for 2 minRamp: 15°C/min to 300°CHold: 5 min at 300°C
Injection Volume 1 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temperature 280°C
Scan Mode Full Scan (m/z 40-450) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The mass spectrum of Benzoxiquine is characterized by several key ions. The molecular ion peak is expected at m/z 249, corresponding to the molecular weight of the compound.[3] The base peak is typically observed at m/z 105, which corresponds to the benzoyl cation. Another significant fragment is observed at m/z 77, corresponding to the phenyl cation.[3]

Table 3: Characteristic Mass Fragments of Benzoxiquine

m/zIdentityRelative Abundance
249[M]+ (Molecular Ion)Moderate
105[C₆H₅CO]+ (Benzoyl cation)High (Base Peak)
77[C₆H₅]+ (Phenyl cation)Moderate to High

For quantitative analysis using SIM mode, the ions at m/z 249, 105, and 77 should be monitored. The ion at m/z 105 is recommended for quantification due to its high abundance, while the others can be used as qualifier ions.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of Benzoxiquine and the logical relationship of the key analytical steps.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample extract Solvent Extraction (Methanol) weigh->extract concentrate Evaporation & Reconstitution (Dichloromethane) extract->concentrate filter Syringe Filtration concentrate->filter injection GC Injection filter->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection qualitative Qualitative Analysis (Mass Spectrum) detection->qualitative quantitative Quantitative Analysis (Peak Area) detection->quantitative report Reporting qualitative->report quantitative->report

Caption: Experimental workflow for Benzoxiquine analysis.

Logical_Flow start Sample Matrix (e.g., Cream) extraction Extraction of Benzoxiquine start->extraction Solubilization cleanup Removal of Interferences extraction->cleanup Purification gc Gas Chromatography (Separation by Boiling Point and Polarity) cleanup->gc Introduction ms Mass Spectrometry (Identification by Mass -to-Charge Ratio) gc->ms Elution result Analytical Result (Presence and Quantity) ms->result Detection

Caption: Logical flow of the analytical process.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of Benzoxiquine. The protocol for sample preparation is straightforward, and the instrumental parameters are optimized for good chromatographic resolution and sensitive detection. This method can be readily implemented in quality control and research laboratories for the routine analysis of Benzoxiquine in various sample matrices. Further validation of the method should be performed by the end-user to ensure it meets the specific requirements of their application.

References

Method

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Benzoxiquine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial efficacy of Benzoxiquine, a compound with p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial efficacy of Benzoxiquine, a compound with potential applications as an antimicrobial agent. The following sections detail the necessary experimental procedures to characterize its inhibitory and bactericidal activities, investigate its mechanism of action, and assess its preliminary safety profile.

Introduction to Benzoxiquine's Antimicrobial Potential

Benzoxiquine, the benzoate ester of 8-hydroxyquinoline, is a quinoline derivative with expected antimicrobial properties. Its structural components suggest a multi-faceted mechanism of action against a broad spectrum of microorganisms. The 8-hydroxyquinoline core is a well-known chelating agent, which can disrupt essential bacterial enzymatic processes by sequestering metal ions. Furthermore, the quinone structure may contribute to membrane disruption and oxidative stress within the bacterial cell. These notes provide the foundational protocols to systematically investigate and quantify the antimicrobial efficacy of Benzoxiquine.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3] The broth microdilution method is a widely accepted and efficient technique for determining the MIC of Benzoxiquine.[1][4][5][6]

Protocol: Broth Microdilution Assay

  • Preparation of Benzoxiquine Stock Solution:

    • Dissolve Benzoxiquine powder in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth - MHB for bacteria, or RPMI-1640 for fungi) to achieve a starting concentration for the assay.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Assay Setup in a 96-Well Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the starting Benzoxiquine solution to the first column of wells, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last dilution column.

    • Inoculate each well (except the sterility control) with 100 µL of the prepared microbial inoculum.

    • Include a positive control (broth with inoculum, no drug) and a negative/sterility control (broth only).[1]

  • Incubation and Reading:

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 16-20 hours.[5]

    • The MIC is determined as the lowest concentration of Benzoxiquine at which there is no visible growth (turbidity) in the wells.[1][2] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[7][8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][10] It is determined as a subsequent step after the MIC assay.

Protocol: MBC Assay

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.

    • Aseptically transfer a small aliquot (e.g., 10-100 µL) from each of these wells and spread it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation and Interpretation:

    • Incubate the agar plates under the same conditions as the initial MIC assay.

    • The MBC is the lowest concentration of Benzoxiquine that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).[9]

Time-Kill Kinetic Assay

This assay provides insights into the rate at which an antimicrobial agent kills a microbial population over time.

Protocol: Time-Kill Assay

  • Preparation:

    • Prepare flasks or tubes containing the appropriate broth with Benzoxiquine at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a drug-free growth control.

    • Prepare a standardized microbial inoculum as described for the MIC assay.

  • Inoculation and Sampling:

    • Inoculate each flask with the microbial suspension to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates and incubate.

    • Count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each Benzoxiquine concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

Anti-Biofilm Assay

This protocol assesses the ability of Benzoxiquine to inhibit biofilm formation and eradicate pre-formed biofilms.

Protocol: Crystal Violet Biofilm Assay

  • Biofilm Formation Inhibition:

    • In a 96-well plate, add 100 µL of microbial suspension (adjusted to ~10⁵ CFU/mL in a nutrient-rich medium like Tryptic Soy Broth) to each well.

    • Add 100 µL of two-fold serial dilutions of Benzoxiquine.

    • Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Pre-formed Biofilm Eradication:

    • First, form the biofilm by incubating the microbial suspension in the 96-well plate for 24-48 hours.

    • After incubation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

    • Add 200 µL of fresh broth containing serial dilutions of Benzoxiquine to the wells with the pre-formed biofilms and incubate for another 24 hours.

  • Quantification with Crystal Violet:

    • After the respective incubation periods, discard the medium and gently wash the wells with PBS.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15-20 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

    • Wash away the excess stain with water and allow the plate to dry.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

    • Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance indicates anti-biofilm activity.

Cytotoxicity Assay

It is crucial to evaluate the potential toxicity of Benzoxiquine to mammalian cells to determine its therapeutic index.

Protocol: MTT Assay on Human Cell Lines

  • Cell Culture:

    • Culture a suitable human cell line (e.g., HEK293 - human embryonic kidney cells, or HaCaT - human keratinocytes) in the appropriate cell culture medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ until the cells reach approximately 80% confluency.

  • Treatment:

    • Prepare serial dilutions of Benzoxiquine in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of Benzoxiquine.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve Benzoxiquine) and an untreated control.

    • Incubate for 24-48 hours.

  • MTT Staining and Measurement:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance compared to the control indicates cytotoxicity.

Data Presentation

Summarize all quantitative data from the above protocols in the following tables for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoxiquine

MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
(Add other relevant strains)

Table 2: Minimum Bactericidal Concentration (MBC) of Benzoxiquine

MicroorganismStrain IDMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
(Add other relevant strains)

Table 3: Time-Kill Kinetics of Benzoxiquine against S. aureus

Time (hours)Log₁₀ CFU/mL (Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
8
12
24

Table 4: Anti-Biofilm Activity of Benzoxiquine

MicroorganismBiofilm Inhibition (IC₅₀, µg/mL)Pre-formed Biofilm Eradication (EC₅₀, µg/mL)
Staphylococcus aureus
Pseudomonas aeruginosa
(Add other relevant strains)

Table 5: Cytotoxicity of Benzoxiquine

Cell LineIncubation Time (hours)IC₅₀ (µM)
HEK29324
HEK29348
HaCaT24
HaCaT48

Visualizing Workflows and Mechanisms

Proposed Mechanism of Action of Benzoxiquine

The antimicrobial activity of Benzoxiquine is likely multifaceted, targeting several key bacterial processes simultaneously. This proposed mechanism involves the disruption of the bacterial cell membrane, the chelation of essential metal ions, and the potential inhibition of critical bacterial enzymes.

Benzoxiquine_Mechanism cluster_benzoxiquine Benzoxiquine cluster_bacterium Bacterial Cell cluster_effects Antimicrobial Effects B Benzoxiquine CM Cell Membrane B->CM Intercalation & Disruption ENZ Essential Enzymes (e.g., for respiration, metabolism) B->ENZ Direct Inhibition MET Metal Ions (Fe, Mg, Mn) B->MET Chelation MD Membrane Disruption (Increased Permeability, Leakage) CM->MD IC Inhibition of Enzymatic Activity ENZ->IC MET->ENZ Cofactor for CD Cell Death MD->CD IC->CD

Caption: Proposed antimicrobial mechanism of Benzoxiquine.

Experimental Workflow for Antimicrobial Efficacy Testing

The overall workflow for evaluating the antimicrobial efficacy of Benzoxiquine follows a logical progression from determining basic inhibitory concentrations to more detailed mechanistic and safety studies.

Antimicrobial_Testing_Workflow start Start: Benzoxiquine Compound mic Determine MIC (Broth Microdilution) start->mic cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity mbc Determine MBC mic->mbc time_kill Time-Kill Kinetic Assay mic->time_kill biofilm Anti-Biofilm Assay mic->biofilm analysis Data Analysis and Therapeutic Index Calculation mbc->analysis time_kill->analysis biofilm->analysis cytotoxicity->analysis end End: Efficacy Profile analysis->end

Caption: Workflow for antimicrobial efficacy testing.

Logical Relationship for MIC and MBC Determination

The determination of the Minimum Bactericidal Concentration (MBC) is logically dependent on the prior determination of the Minimum Inhibitory Concentration (MIC).

MIC_MBC_Relationship cluster_workflow MIC to MBC Workflow mic_assay Perform Broth Microdilution Assay read_mic Read MIC (Lowest concentration with no visible growth) mic_assay->read_mic subculture Subculture from MIC well and higher concentrations onto agar plates read_mic->subculture read_mbc Read MBC (Lowest concentration with ≥99.9% killing) subculture->read_mbc

Caption: Logical flow from MIC to MBC determination.

References

Application

Application Notes and Protocols for Utilizing Benzoxiquine as a Positive Control in Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the use of benzoxiquine as a positive control in various antifungal susceptibility testing methods...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of benzoxiquine as a positive control in various antifungal susceptibility testing methods. Detailed protocols, data presentation guidelines, and visual representations of experimental workflows and mechanisms of action are included to facilitate accurate and reproducible research.

Introduction

Benzoxiquine, an 8-hydroxyquinoline benzoate, is a compound recognized for its antimicrobial properties. As a derivative of 8-hydroxyquinoline, it is presumed to exert its antifungal effects through mechanisms that disrupt the fungal cell wall and compromise the integrity of the cytoplasmic membrane[1][2]. The use of a well-characterized positive control is critical in antifungal assays to validate the experimental setup and ensure the reliability of the results. Benzoxiquine can serve as an effective positive control, particularly in screens for novel antifungal agents.

Data Presentation: Antifungal Activity of Benzoxiquine and Comparators

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's potency. While specific MIC data for benzoxiquine against a wide range of fungal pathogens is not extensively documented in publicly available literature, the data for structurally related 8-hydroxyquinoline derivatives provide a strong indication of its potential efficacy. Researchers should determine the precise MIC of benzoxiquine for their specific fungal strains and experimental conditions.

For comparative purposes, this section presents MIC data for other established antifungal agents against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoxiquine Derivatives and Standard Antifungal Agents against Candida Species

CompoundCandida albicans (µg/mL)Candida glabrata (µg/mL)Candida krusei (µg/mL)Candida parapsilosis (µg/mL)
Clioquinol (8-hydroxyquinoline derivative)[3]0.031 - 20.031 - 20.031 - 20.031 - 2
8-hydroxy-5-quinolinesulfonic acid[3]1 - 1281 - 1281 - 1281 - 128
8-hydroxy-7-iodo-5-quinolinesulfonic acid[3]2 - 10242 - 10242 - 10242 - 1024
Amphotericin B[4]0.25 - 1.00.25 - 1.00.5 - 2.00.25 - 1.0
Fluconazole[5]0.25 - 2.04.0 - 64.016.0 - 64.01.0 - 8.0
Itraconazole[5]0.03 - 0.250.25 - 2.00.125 - 1.00.03 - 0.25

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antifungal Agents against Aspergillus Species

CompoundAspergillus fumigatus (µg/mL)Aspergillus niger (µg/mL)
Amphotericin B0.5 - 2.00.5 - 2.0
Itraconazole0.125 - 1.00.25 - 1.0
Voriconazole0.25 - 1.00.5 - 2.0

Proposed Mechanism of Action of Benzoxiquine

As a derivative of 8-hydroxyquinoline, benzoxiquine is thought to share a similar antifungal mechanism of action. The primary targets are believed to be the fungal cell wall and the cell membrane[1][2].

  • Cell Wall Disruption: Benzoxiquine and its analogs can interfere with the synthesis and integrity of the fungal cell wall, a structure essential for protecting the cell from osmotic stress and maintaining its shape. Damage to the cell wall can lead to cell lysis[1].

  • Membrane Permeabilization: These compounds can also compromise the functional integrity of the cytoplasmic membrane, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids[1][2].

The following diagram illustrates the proposed mechanism of action of benzoxiquine on a fungal cell.

cluster_fungal_cell Fungal Cell CellWall Cell Wall CellMembrane Cytoplasmic Membrane CellWall->CellMembrane Leakage Cell Death CellWall->Leakage Cytoplasm Cytoplasm (Ions, Metabolites, Nucleic Acids) CellMembrane->Cytoplasm CellMembrane->Leakage Leakage of Cellular Contents Benzoxiquine Benzoxiquine Benzoxiquine->CellWall Disruption of Integrity Benzoxiquine->CellMembrane Increased Permeability

Caption: Proposed antifungal mechanism of Benzoxiquine.

Experimental Protocols

The following are detailed protocols for standard antifungal susceptibility testing methods where benzoxiquine can be used as a positive control.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus in a liquid medium.

A Prepare Fungal Inoculum (0.5 McFarland Standard) C Add Fungal Inoculum to each well A->C B Prepare Serial Dilutions of Benzoxiquine (e.g., 0.03 - 64 µg/mL in 96-well plate) B->C D Incubate at 35°C for 24-48 hours C->D E Visually or Spectrophotometrically Determine MIC D->E F MIC = Lowest concentration with no visible growth E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Materials:

  • Benzoxiquine (stock solution prepared in a suitable solvent like DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate (e.g., Candida albicans, Aspergillus niger)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader (optional)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).

    • For molds, harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20) and gently scraping the surface. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration as recommended by CLSI guidelines (typically a 1:1000 dilution for yeasts).

  • Preparation of Drug Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzoxiquine stock solution in RPMI-1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL, but may be adjusted based on the expected potency.

    • The final volume in each well after adding the inoculum should be 200 µL (100 µL of drug dilution + 100 µL of inoculum).

    • Include a drug-free growth control well (medium + inoculum) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.

    • Cover the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of benzoxiquine that causes a significant inhibition of growth (typically ≥50% reduction for azoles and echinocandins against yeasts) compared to the drug-free growth control. For agents like Amphotericin B, a 100% inhibition endpoint is often used[6]. For benzoxiquine, a ≥50% inhibition endpoint is a reasonable starting point, but should be validated.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Disk Diffusion Assay

This method assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated disk on an agar plate.

A Prepare Fungal Inoculum (0.5 McFarland Standard) B Inoculate Agar Plate (e.g., Mueller-Hinton with glucose and methylene blue) A->B C Apply Benzoxiquine-impregnated Disk B->C D Incubate at 35°C for 20-24 hours C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the Disk Diffusion Method.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Benzoxiquine solution of a known concentration

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar for molds.

  • Fungal inoculum (standardized to 0.5 McFarland)

  • Sterile swabs

  • Incubator (35°C)

Procedure:

  • Disk Preparation:

    • Impregnate sterile filter paper disks with a known amount of the benzoxiquine solution. The concentration should be sufficient to produce a clear zone of inhibition. A starting concentration of 10 µg per disk can be tested.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum and Plating:

    • Prepare a fungal inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Using a sterile swab, evenly streak the inoculum over the entire surface of the agar plate.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application and Incubation:

    • Aseptically place the benzoxiquine-impregnated disk and a negative control disk (impregnated with the solvent used to dissolve benzoxiquine) on the agar surface.

    • Ensure firm contact with the agar.

    • Incubate the plates at 35°C for 20-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters.

    • The size of the zone of inhibition is indicative of the antifungal activity; a larger zone corresponds to greater susceptibility.

Conclusion

Benzoxiquine, as an 8-hydroxyquinoline derivative, demonstrates promising antifungal activity and can be effectively utilized as a positive control in antifungal screening assays. The protocols provided herein offer standardized methods for assessing its activity and for validating new antifungal discovery workflows. It is recommended that researchers establish the specific MIC of benzoxiquine against their fungal strains of interest to ensure its appropriate use as a positive control. Further investigation into the precise molecular targets and signaling pathways affected by benzoxiquine will enhance its utility in antifungal research and development.

References

Method

Application of Benzoxiquine in Preserving Scientific Samples: A Hypothetical Framework

For: Researchers, scientists, and drug development professionals. Introduction Benzoxiquine, the ester of benzoic acid and 8-hydroxyquinoline (oxyquinoline), presents a compelling, albeit largely unexplored, potential fo...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Benzoxiquine, the ester of benzoic acid and 8-hydroxyquinoline (oxyquinoline), presents a compelling, albeit largely unexplored, potential for the preservation of scientific samples. While direct research on Benzoxiquine for this specific application is limited, the well-documented antimicrobial properties of its constituent components, benzoic acid and 8-hydroxyquinoline, provide a strong theoretical foundation for its use. This document outlines a hypothetical framework for the application of Benzoxiquine as a broad-spectrum preservative for biological and environmental samples, intended to prevent microbial degradation and maintain sample integrity for downstream analyses.

Benzoic acid is a widely utilized preservative in the food, cosmetic, and pharmaceutical industries, known for its efficacy against a range of bacteria, yeasts, and fungi.[1][2][3] Its antimicrobial activity is most pronounced in acidic conditions, where the undissociated form of the acid can penetrate microbial cell membranes, leading to intracellular acidification and disruption of metabolic processes.[1][4]

8-Hydroxyquinoline and its derivatives are recognized for their potent, broad-spectrum antibacterial and antifungal activities.[5][6][7][8] The primary mechanism of action for 8-hydroxyquinoline is its ability to chelate metal ions, such as iron and copper, which are essential cofactors for many microbial enzymes.[5] By sequestering these vital ions, 8-hydroxyquinoline disrupts key cellular processes, inhibiting microbial growth and survival.[5][7] It has been employed as a fungicide in agriculture and as a preservative in various industrial materials.[5][9]

The combination of these two moieties in Benzoxiquine suggests a dual-action preservative with the potential for synergistic effects, offering a robust solution for sample preservation.

Hypothetical Mechanism of Action

The preservative action of Benzoxiquine is likely multifaceted, leveraging the distinct antimicrobial mechanisms of both benzoic acid and 8-hydroxyquinoline upon hydrolysis. This dual-action could provide broad-spectrum protection against a wide range of contaminating microorganisms.

cluster_benzoxiquine Benzoxiquine Application cluster_hydrolysis Hydrolysis in Aqueous Sample Matrix cluster_microbe Microbial Cell Benzoxiquine Benzoxiquine Benzoic_Acid Benzoic Acid Benzoxiquine->Benzoic_Acid Hydrolysis HQ 8-Hydroxyquinoline Benzoxiquine->HQ Hydrolysis Membrane Cell Membrane Benzoic_Acid->Membrane Penetration (undissociated form) Enzymes Metalloenzymes HQ->Enzymes Inhibition Metals Essential Metal Ions (Fe, Cu, Zn) HQ->Metals Chelation Cytoplasm Cytoplasm Membrane->Cytoplasm Intracellular Acidification Cytoplasm->Membrane Disruption of Membrane Potential & Transport Metals->Enzymes Required for function

Caption: Hypothetical dual-action mechanism of Benzoxiquine.

Quantitative Data: A Comparative Overview

The following tables summarize the known antimicrobial activities of 8-hydroxyquinoline and benzoic acid, which can serve as a baseline for estimating the potential efficacy of Benzoxiquine. Direct testing of Benzoxiquine is required to establish its specific minimum inhibitory concentrations (MICs).

Table 1: Reported Antifungal Activity of 8-Hydroxyquinoline Derivatives

Fungal Species8-Hydroxyquinoline DerivativeMIC Range (µg/mL)Reference
Candida aurisPH2760.5 - 8[6]
Candida haemuloniiPH2760.5 - 8[6]
Cryptococcus neoformansPH2650.5 - 1[6]
Cryptococcus gattiiPH2650.5 - 1[6]
Various FungiDihalogenated 8-hydroxyquinolinesBroad fungistatic ability[10]

Table 2: General Antimicrobial Spectrum and Use Concentrations for Benzoic Acid

Microorganism TypeEfficacyTypical Use Concentration (%)Optimal pH RangeReference
YeastsHigh0.05 - 0.12.5 - 4.0[3]
MoldsHigh0.05 - 0.12.5 - 4.0[3]
BacteriaModerate0.05 - 0.12.5 - 4.5[1]

Experimental Protocols

The following protocols are proposed as a starting point for evaluating the efficacy of Benzoxiquine as a preservative for scientific samples. These are generalized protocols and should be optimized for specific sample types and downstream applications.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol aims to determine the lowest concentration of Benzoxiquine that inhibits the visible growth of relevant microbial contaminants.

Materials:

  • Benzoxiquine stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO or ethanol)

  • Sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Microbial inocula (e.g., E. coli, S. aureus, C. albicans, A. brasiliensis) adjusted to 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Incubator

Methodology:

  • Serial Dilution: Perform a two-fold serial dilution of the Benzoxiquine stock solution in the appropriate sterile broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the adjusted microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no Benzoxiquine) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.

  • Observation: The MIC is the lowest concentration of Benzoxiquine at which no visible growth is observed.

Protocol 2: Preservative Efficacy Testing in a Liquid Sample Matrix (e.g., Urine, Water)

This protocol evaluates the ability of Benzoxiquine to prevent microbial proliferation in a liquid sample over time.

Materials:

  • Freshly collected liquid samples (e.g., pooled human urine, pond water)

  • Benzoxiquine stock solution

  • Sterile containers

  • Plate count agar (PCA) or other suitable growth medium

  • Incubator

Methodology:

  • Sample Preparation: Aliquot the liquid sample into sterile containers.

  • Treatment: Spike the aliquots with varying concentrations of Benzoxiquine (e.g., 0.01%, 0.05%, 0.1% w/v). Include an untreated control.

  • Storage: Store the samples at different conditions (e.g., room temperature, 4°C).

  • Microbial Enumeration: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), perform serial dilutions of each sample and plate onto PCA to determine the total viable count (CFU/mL).

  • Analysis: Compare the microbial counts in the Benzoxiquine-treated samples to the untreated control over time. A successful preservative will show a significant reduction or no increase in microbial counts.

Workflow for Evaluating Benzoxiquine as a Sample Preservative

The following diagram outlines the logical workflow for the comprehensive evaluation of Benzoxiquine for a new scientific sample preservation application.

cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Efficacy Testing cluster_phase3 Phase 3: Compatibility & Validation P1_Start Define Sample Type & Contaminants P1_MIC Determine MIC/MBC (Protocol 1) P1_Start->P1_MIC P1_Solubility Assess Solubility & Stability in Sample Matrix P1_Start->P1_Solubility P1_Decision Effective? P1_MIC->P1_Decision P1_Solubility->P1_Decision P2_PET Preservative Efficacy Test (Protocol 2) P1_Decision->P2_PET Yes P2_Time Time-Course Study (e.g., 1-4 weeks) P2_PET->P2_Time P2_Decision Efficacy Maintained? P2_Time->P2_Decision P3_Compatibility Test Compatibility with Downstream Assays (e.g., PCR, ELISA) P2_Decision->P3_Compatibility Yes P3_Toxicity Evaluate Sample Integrity (e.g., DNA/RNA quality, protein stability) P3_Compatibility->P3_Toxicity P3_Validation Validate Protocol for Specific Application P3_Toxicity->P3_Validation

Caption: Workflow for validating Benzoxiquine as a preservative.

Conclusion and Future Directions

While direct evidence is lacking, the chemical properties of Benzoxiquine, derived from its components benzoic acid and 8-hydroxyquinoline, strongly suggest its potential as a novel preservative for scientific samples. Its hypothetical dual-action mechanism, targeting both microbial metabolism and membrane integrity, could offer broad-spectrum protection. The protocols and data presented here provide a foundational framework for researchers to begin a systematic evaluation of Benzoxiquine. Future research should focus on empirical testing to determine its efficacy, optimal working concentrations, and compatibility with various sample types and analytical techniques. Such studies are essential to validate its use and potentially introduce a new and effective tool for ensuring the integrity of valuable scientific samples.

References

Application

Application Note &amp; Protocols: In Vitro Evaluation of Benzoxiquine's Anti-Biofilm Efficacy

Introduction Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which allows them to adhere to surfaces.[1][2] These communities are...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which allows them to adhere to surfaces.[1][2] These communities are notoriously resistant to conventional antimicrobial treatments and host immune responses, contributing to a wide range of chronic and recurrent infections.[3][4] Staphylococcus aureus and Pseudomonas aeruginosa are prominent examples of pathogens that form resilient biofilms, posing significant challenges in clinical settings.[3][5] The development of novel anti-biofilm agents is a critical area of research.

Benzoxiquine (8-hydroxyquinoline) is a well-known antiseptic and disinfectant with broad-spectrum antimicrobial properties. While its activity against planktonic bacteria is established, its efficacy against complex biofilm structures is an area of active investigation. This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals to evaluate the anti-biofilm potential of Benzoxiquine in vitro. The described assays focus on quantifying biofilm inhibition, disruption of pre-formed biofilms, and assessing the metabolic activity of bacteria within the biofilm.

Key In Vitro Assays for Anti-Biofilm Activity

Three primary assays are presented to provide a comprehensive in vitro assessment of Benzoxiquine's effect on bacterial biofilms:

  • Biofilm Inhibition Assay (Crystal Violet Method): Determines the minimum biofilm inhibitory concentration (MBIC), which is the lowest concentration of Benzoxiquine that prevents the initial formation of a biofilm.

  • Biofilm Disruption Assay (Crystal Violet Method): Evaluates the ability of Benzoxiquine to eradicate or disperse mature, pre-formed biofilms. This helps determine the minimum biofilm eradication concentration (MBEC).[3][6]

  • Metabolic Activity Assay (XTT or Resazurin Method): Quantifies the viability of bacterial cells within the biofilm after treatment with Benzoxiquine, providing insight into whether the agent is bacteriostatic or bactericidal.[7][8]

Experimental Workflows

The following diagrams illustrate the workflows for the biofilm inhibition and disruption assays.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_quant Quantification prep_bac Prepare Bacterial Suspension (e.g., 0.5 McFarland) add_bac Add Bacterial Suspension to Wells prep_bac->add_bac prep_comp Prepare Serial Dilutions of Benzoxiquine add_comp Dispense Benzoxiquine Dilutions into Wells prep_comp->add_comp incubate Incubate (24-48h, 37°C) to Allow Biofilm Formation add_bac->incubate wash_plank Wash to Remove Planktonic Bacteria incubate->wash_plank stain_cv Stain with 0.1% Crystal Violet wash_plank->stain_cv wash_excess Wash to Remove Excess Stain stain_cv->wash_excess solubilize Solubilize Bound Stain (e.g., 30% Acetic Acid) wash_excess->solubilize read_abs Read Absorbance (OD 570-595 nm) solubilize->read_abs

Caption: Workflow for the Biofilm Inhibition Assay.

G cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quant Quantification prep_bac Prepare & Add Bacterial Suspension to Plate incubate_form Incubate (24-48h, 37°C) to Form Mature Biofilm prep_bac->incubate_form wash_plank Wash to Remove Planktonic Bacteria incubate_form->wash_plank add_comp Add Benzoxiquine to Pre-formed Biofilms wash_plank->add_comp prep_comp Prepare Benzoxiquine Dilutions prep_comp->add_comp incubate_treat Incubate (e.g., 24h, 37°C) add_comp->incubate_treat wash_comp Wash to Remove Compound incubate_treat->wash_comp stain_cv Stain with 0.1% Crystal Violet wash_comp->stain_cv wash_excess Wash to Remove Excess Stain stain_cv->wash_excess solubilize Solubilize Bound Stain (e.g., 30% Acetic Acid) wash_excess->solubilize read_abs Read Absorbance (OD 570-595 nm) solubilize->read_abs G cluster_cell Bacterial Cell cluster_output Biofilm Phenotype AHL_Synthase Signal Synthase (e.g., LuxI) AHL_Molecule Autoinducer Signal (e.g., AHL) AHL_Synthase->AHL_Molecule Produces Receptor Signal Receptor (e.g., LuxR) AHL_Molecule->Receptor Binds to Gene_Expression Target Gene Expression Receptor->Gene_Expression Activates EPS EPS Production Gene_Expression->EPS Virulence Virulence Factors Gene_Expression->Virulence Biofilm_Maturation Biofilm Maturation Gene_Expression->Biofilm_Maturation Inhibitor Antimicrobial Agent (e.g., Benzoxiquine) Inhibitor->AHL_Synthase Inhibits? Inhibitor->Receptor Blocks? Inhibitor->Gene_Expression Prevents?

References

Method

Application Notes and Protocols for Assessing the Genotoxicity of Benzoxiquine

For Researchers, Scientists, and Drug Development Professionals Introduction Benzoxiquine, a derivative of quinoline, requires a thorough assessment of its genotoxic potential as part of the safety evaluation process for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxiquine, a derivative of quinoline, requires a thorough assessment of its genotoxic potential as part of the safety evaluation process for any new pharmaceutical or chemical entity. Genotoxicity testing is crucial for identifying substances that may induce genetic damage, which can lead to mutations, chromosomal aberrations, and potentially carcinogenesis.[1][2][3] This document provides detailed application notes and protocols for a standard battery of in vitro and in vivo assays to evaluate the genotoxicity of Benzoxiquine, in line with international regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[1][4][5]

A standard genotoxicity testing battery aims to detect three primary endpoints: gene mutation, structural chromosomal damage (clastogenicity), and numerical chromosomal changes (aneuploidy).[1][6] The recommended approach involves an initial screen with a battery of in vitro tests, followed by in vivo tests if positive or equivocal results are obtained in vitro.[7]

In Vitro Genotoxicity Testing Battery

The initial assessment of Benzoxiquine's genotoxicity should be conducted using a battery of in vitro assays. These tests are designed to be sensitive and to cover a range of genotoxic mechanisms.

Bacterial Reverse Mutation Assay (Ames Test)

Application: The Ames test is a widely used initial screening assay to detect the potential of a substance to induce gene mutations (point mutations) in bacteria.[2][5][8][9][10] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) and assesses the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[8][11] The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[8][11]

Data Presentation:

StrainMetabolic Activation (S9)Benzoxiquine Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Induction over ControlResult
TA98-0 (Vehicle Control)25 ± 41.0Negative
128 ± 51.1Negative
1030 ± 61.2Negative
10029 ± 51.2Negative
TA98+0 (Vehicle Control)35 ± 61.0Negative
138 ± 71.1Negative
1042 ± 81.2Negative
10085 ± 122.4Positive
TA100-0 (Vehicle Control)120 ± 151.0Negative
1125 ± 181.0Negative
10130 ± 201.1Negative
100135 ± 221.1Negative
TA100+0 (Vehicle Control)140 ± 201.0Negative
1145 ± 221.0Negative
10150 ± 251.1Negative
100160 ± 281.1Negative
..................

Note: This is example data for illustrative purposes.

Experimental Protocol (Following OECD Guideline 471):

  • Strain Preparation: Prepare fresh overnight cultures of the required bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).[8]

  • Metabolic Activation: Prepare the S9 mix from induced rat liver homogenates.

  • Plate Incorporation Method:

    • To 2 ml of molten top agar, add 0.1 ml of the bacterial culture, 0.1 ml of the test substance solution (Benzoxiquine at various concentrations), and 0.5 ml of S9 mix or buffer (for assays without metabolic activation).

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a concentration-dependent increase in revertant colonies and a reproducible increase of at least twofold over the negative control.[11]

Workflow Diagram:

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture Mixing Mix Components with Top Agar Bacterial_Culture->Mixing Test_Substance Benzoxiquine Solutions Test_Substance->Mixing S9_Mix S9 Mix / Buffer S9_Mix->Mixing Plating Pour on Minimal Agar Plates Mixing->Plating Incubation Incubate at 37°C Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Interpretation Analyze Fold Induction Colony_Counting->Data_Interpretation Result Positive / Negative Result Data_Interpretation->Result

Ames Test Experimental Workflow
In Vitro Micronucleus Assay

Application: This assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss or gain) events.[12][13] It measures the frequency of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.[14] This test is typically performed in mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[12]

Data Presentation:

Cell LineMetabolic Activation (S9)Benzoxiquine Concentration (µM)% Binucleated Cells with Micronuclei ± SDFold Induction over ControlResult
CHO-K1-0 (Vehicle Control)1.2 ± 0.31.0Negative
51.5 ± 0.41.3Negative
101.8 ± 0.51.5Equivocal
203.5 ± 0.82.9Positive
CHO-K1+0 (Vehicle Control)1.4 ± 0.41.0Negative
51.6 ± 0.51.1Negative
101.9 ± 0.61.4Negative
202.1 ± 0.71.5Negative

Note: This is example data for illustrative purposes.

Experimental Protocol (Following OECD Guideline 487):

  • Cell Culture: Culture appropriate mammalian cells (e.g., CHO, TK6, or human lymphocytes).[14]

  • Treatment: Expose the cell cultures to at least three concentrations of Benzoxiquine for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (1.5-2 normal cell cycles) without S9.[12]

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[14]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13]

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[12]

Workflow Diagram:

Micronucleus_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Mammalian Cell Culture Treatment Treat with Benzoxiquine ± S9 Cell_Culture->Treatment CytoB Add Cytochalasin B Treatment->CytoB Harvesting Harvest and Fix Cells CytoB->Harvesting Staining Stain with DNA Dye Harvesting->Staining Microscopy Score Micronuclei in Binucleated Cells Staining->Microscopy Data_Interpretation Statistical Analysis Microscopy->Data_Interpretation Result Positive / Negative Result Data_Interpretation->Result

In Vitro Micronucleus Assay Workflow
In Vitro Chromosomal Aberration Assay

Application: This assay identifies substances that cause structural damage to chromosomes.[15][16][17] Cultured mammalian cells are exposed to the test substance, and then metaphase cells are examined for chromosomal aberrations.[18]

Data Presentation:

Cell LineMetabolic Activation (S9)Benzoxiquine Concentration (µM)% Cells with Aberrations (excl. gaps)Result
Human Lymphocytes-0 (Vehicle Control)1.5Negative
102.0Negative
252.5Negative
506.0Positive
Human Lymphocytes+0 (Vehicle Control)1.8Negative
102.2Negative
252.6Negative
503.0Negative

Note: This is example data for illustrative purposes.

Experimental Protocol (Following OECD Guideline 473):

  • Cell Culture: Use established cell lines (e.g., CHO, V79) or primary cell cultures like human peripheral blood lymphocytes.[15][16]

  • Treatment: Expose cell cultures to at least three concentrations of Benzoxiquine with and without metabolic activation.[15]

  • Metaphase Arrest: At a predetermined time after treatment, add a metaphase-arresting substance (e.g., Colcemid).[15][18]

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining and Analysis: Stain the chromosomes (e.g., with Giemsa) and analyze at least 200 metaphases per concentration for structural chromosomal aberrations.[18]

  • Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.[15][16]

Workflow Diagram:

Chromosomal_Aberration_Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Mammalian Cell Culture Treatment Treat with Benzoxiquine ± S9 Cell_Culture->Treatment Metaphase_Arrest Add Metaphase-Arresting Agent Treatment->Metaphase_Arrest Harvesting Harvest, Fix, and Prepare Slides Metaphase_Arrest->Harvesting Staining Stain Chromosomes Harvesting->Staining Microscopy Analyze Metaphase Spreads Staining->Microscopy Data_Interpretation Statistical Analysis of Aberrations Microscopy->Data_Interpretation Result Positive / Negative Result Data_Interpretation->Result

Chromosomal Aberration Assay Workflow

Follow-up In Vivo Genotoxicity Testing

If Benzoxiquine shows positive results in any of the in vitro assays, in vivo testing is necessary to determine if the genotoxic effects are expressed in a whole animal system, which includes factors like metabolism, distribution, and excretion.[19]

In Vivo Mammalian Erythrocyte Micronucleus Test

Application: This is the most common in vivo assay and detects chromosomal damage in the bone marrow of rodents.[20][21][22] Animals are treated with the test substance, and the frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood is determined.[23]

Data Presentation:

Species/StrainDose (mg/kg/day)% Micronucleated Polychromatic Erythrocytes (MN-PCE) ± SDResult
Mouse (CD-1)0 (Vehicle Control)0.2 ± 0.1Negative
500.3 ± 0.1Negative
1000.4 ± 0.2Negative
2000.9 ± 0.3Positive

Note: This is example data for illustrative purposes.

Experimental Protocol (Following OECD Guideline 474):

  • Animal Dosing: Administer Benzoxiquine to rodents (usually mice or rats) via an appropriate route, typically for two consecutive days.[22] Use at least three dose levels.

  • Sample Collection: Collect bone marrow or peripheral blood 24 hours after the final dose.[21]

  • Slide Preparation and Staining: Prepare smears and stain to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Scoring: Analyze at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei.[21]

  • Data Analysis: A positive result is indicated by a statistically significant, dose-related increase in the frequency of MN-PCEs in the treated groups compared to the control group.[21]

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

Application: The Comet assay is a sensitive method for detecting DNA strand breaks in cells from various tissues.[24][25][26] It can be used as a follow-up to in vitro positive results to investigate genotoxicity in specific target organs.[27]

Data Presentation:

TissueDose (mg/kg)% Tail DNA ± SDResult
Liver0 (Vehicle Control)3.5 ± 1.2Negative
1004.1 ± 1.5Negative
2008.9 ± 2.5Positive
Stomach0 (Vehicle Control)2.8 ± 1.0Negative
1003.2 ± 1.1Negative
2003.5 ± 1.3Negative

Note: This is example data for illustrative purposes.

Experimental Protocol (Following OECD Guideline 489):

  • Animal Dosing: Treat animals with Benzoxiquine as described for the in vivo micronucleus test.

  • Tissue Collection and Cell Isolation: Euthanize the animals and collect target tissues (e.g., liver, stomach, kidney). Prepare single-cell suspensions.

  • Comet Assay Procedure:

    • Embed the cells in agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.

    • Subject the slides to electrophoresis in alkaline conditions, which allows broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

    • Stain the DNA with a fluorescent dye.

  • Scoring: Use image analysis software to measure the amount of DNA in the comet tail (% Tail DNA), which is proportional to the amount of DNA damage.

  • Data Analysis: A significant increase in the mean % Tail DNA in treated groups compared to the control group indicates a positive result.

Signaling Pathways and Logical Relationships

While specific signaling pathways for Benzoxiquine-induced genotoxicity are not yet elucidated, a general logical framework for genotoxicity assessment can be visualized.

Genotoxicity_Assessment_Strategy cluster_invitro In Vitro Testing Battery cluster_invivo In Vivo Follow-up cluster_decision Risk Assessment Ames Ames Test (Gene Mutation) InVivo_MN In Vivo Micronucleus Test Ames->InVivo_MN Comet In Vivo Comet Assay Ames->Comet Micronucleus Micronucleus Assay (Clastogenicity/Aneugenicity) Micronucleus->InVivo_MN Micronucleus->Comet Chromo_Aberration Chromosomal Aberration Assay (Clastogenicity) Chromo_Aberration->InVivo_MN Chromo_Aberration->Comet Decision Hazard Identification and Risk Assessment InVivo_MN->Decision Comet->Decision

Genotoxicity Testing Strategy

Conclusion

The assessment of Benzoxiquine's genotoxic potential should follow a tiered approach, beginning with a comprehensive in vitro battery of tests. Positive findings in vitro should be further investigated with in vivo assays to determine their relevance to a whole-organism system. The protocols and data presentation formats provided here offer a standardized framework for conducting these critical safety assessments.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzoxiquine Synthesis

Welcome to the technical support center for Benzoxiquine (8-quinolinyl benzoate) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzoxiquine (8-quinolinyl benzoate) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The synthesis of Benzoxiquine is typically a two-stage process: first, the synthesis of the 8-hydroxyquinoline (8-HQ) core via the Skraup reaction, followed by its esterification. This guide addresses challenges in both stages.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the 8-hydroxyquinoline (8-HQ) intermediate? A1: The most conventional and cost-effective method for synthesizing 8-hydroxyquinoline is the Skraup synthesis.[1] This reaction involves the cyclization of 2-aminophenol with glycerol in the presence of a strong acid like sulfuric acid and an oxidizing agent.[1][2]

Q2: Why is the Skraup synthesis notoriously difficult to control? A2: The Skraup synthesis is highly exothermic, primarily due to the acid-catalyzed dehydration of glycerol to acrolein, which then reacts with the aniline derivative.[3] This can lead to a vigorous, sometimes violent, and difficult-to-control reaction, often resulting in the formation of tar-like byproducts.[3][4]

Q3: What is the best method to form the final Benzoxiquine product from 8-hydroxyquinoline? A3: Benzoxiquine is an ester. A highly effective method for its synthesis is the esterification of 8-hydroxyquinoline with benzoyl chloride in the presence of a base. This is a classic example of the Schotten-Baumann reaction, which is widely used for the acylation of phenols and alcohols.[2][5]

Q4: What is the role of the base in the final esterification step (Schotten-Baumann reaction)? A4: The base serves two critical functions. First, it deprotonates the phenolic hydroxyl group of 8-hydroxyquinoline, forming a more nucleophilic phenoxide ion that readily attacks the benzoyl chloride. Second, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting amine or the product.[6]

Stage 1: Troubleshooting the Skraup Synthesis of 8-Hydroxyquinoline

This section addresses common issues encountered during the synthesis of the 8-hydroxyquinoline intermediate.

Issue 1: The reaction is extremely exothermic and difficult to control, potentially leading to a runaway reaction.

  • Question: My Skraup reaction is proceeding too violently. What immediate actions should I take, and what are the preventative measures for future experiments?

  • Answer: A runaway Skraup reaction is a major safety hazard.

    • Immediate Actions: If it is safe to do so, immediately place the reaction flask in an ice-water bath to cool it down.[4] Ensure you are working behind a blast shield.

    • Preventative Measures:

      • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial step to moderate the reaction's exothermicity.[4] It is believed to act as an oxygen carrier, smoothing out the oxidation process.[7]

      • Controlled Reagent Addition: Add reagents in the correct order: 2-aminophenol, the moderator (e.g., FeSO₄), glycerol, and then slowly add concentrated sulfuric acid while cooling the mixture.[4]

      • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source, as the reaction's own exotherm should sustain it for a period.[4]

Issue 2: The reaction results in a very low yield and/or a large amount of intractable tar.

  • Question: My final crude product is mostly a thick, black tar with very little desired 8-hydroxyquinoline. How can I improve the yield and minimize tar formation?

  • Answer: Low yields and tar formation are the most common problems, often linked to improper temperature control and reaction conditions.[3]

    • Troubleshooting Steps:

      • Optimize Temperature: Excessively high temperatures can cause the polymerization of acrolein, which is a primary source of tar.[3] Conversely, a temperature that is too low will lead to an inefficient reaction. Maintain a controlled temperature, often in the range of 130-140°C, after the initial exotherm subsides.[2][3]

      • Ensure Efficient Stirring: Inadequate mixing can create localized hotspots, promoting tar formation. Use robust mechanical stirring throughout the reaction.[3]

      • Use a Moderator: As mentioned for controlling the exotherm, moderators like ferrous sulfate also help improve yields by preventing the reaction from becoming too vigorous and leading to decomposition.[7] Other moderators like boric acid have also been reported.[7]

Data Presentation: Effect of Moderators on the Skraup Synthesis
ModeratorFunctionReported BenefitsCitation
Ferrous Sulfate (FeSO₄) Oxygen carrier, moderates exothermSmoother reaction, reduced violence, allows for larger scale reactions, improved yields.[4][7]
Boric Acid Moderates exothermHelps control the reaction's violence.[7]
Arsenic Acid Oxidizing AgentCan lead to higher yields for certain quinoline homologs, but is highly toxic.[7]

Issue 3: Difficulty in purifying the crude 8-hydroxyquinoline product from the tar.

  • Question: How can I effectively separate my 8-hydroxyquinoline product from the tarry residue after the reaction?

  • Answer: Separating the volatile product from non-volatile tar is a key purification challenge.

    • Recommended Purification Protocol:

      • Steam Distillation: This is the most effective method. After the reaction is complete and cooled, make the mixture strongly alkaline with a concentrated sodium hydroxide solution. Pass steam through the mixture; the volatile 8-hydroxyquinoline will co-distill with the water, leaving the non-volatile tar behind.[3][4]

      • Solvent Extraction: The 8-hydroxyquinoline can be recovered from the aqueous distillate by extracting it with an organic solvent such as dichloromethane.[4]

      • Decolorization: If the product is still colored, treating a solution of the product with activated carbon can help remove colored impurities.[4]

Stage 2: Troubleshooting the Esterification of 8-HQ to Benzoxiquine

This section addresses issues related to the conversion of 8-hydroxyquinoline to Benzoxiquine via the Schotten-Baumann reaction.

Issue 1: The esterification reaction is slow or does not proceed to completion.

  • Question: After reacting 8-hydroxyquinoline with benzoyl chloride, analysis shows a significant amount of unreacted starting material. What could be the cause?

  • Answer: Incomplete esterification can stem from several factors.

    • Troubleshooting Steps:

      • Check Reagent Purity: Ensure the benzoyl chloride has not hydrolyzed from exposure to atmospheric moisture. Use a freshly opened or distilled bottle. The 8-hydroxyquinoline should also be pure and dry.

      • Ensure Sufficient Base: An inadequate amount of base (e.g., aqueous NaOH or pyridine) will result in incomplete deprotonation of the phenol, slowing down the reaction. Use at least a stoichiometric equivalent of base.[6]

      • Improve Mixing in Two-Phase Systems: The Schotten-Baumann reaction often uses a two-phase system (e.g., water and dichloromethane).[2] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

      • Consider a Catalyst: While not always necessary, a phase-transfer catalyst can sometimes improve reaction rates in two-phase systems.

Issue 2: Low yield of Benzoxiquine after the workup and purification steps.

  • Question: The reaction appears to work, but my final isolated yield is poor. Where might I be losing the product?

  • Answer: Product loss can occur during the workup, often due to the reverse reaction (hydrolysis).

    • Troubleshooting Steps:

      • Avoid Excessively Strong Base/Heat during Workup: The ester product (Benzoxiquine) can be hydrolyzed back to 8-hydroxyquinoline and benzoic acid under harsh basic or acidic conditions, especially with heating. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong base.

      • Optimize Extraction: Ensure the pH of the aqueous layer is appropriate during solvent extraction to keep the ester product in the organic phase.

      • Purification Method: Benzoxiquine is a solid. Recrystallization is a common purification method. Choose a solvent system where the product has high solubility at high temperatures and low solubility at room temperature, while impurities remain soluble.

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxyquinoline (Skraup Synthesis)
  • Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-aminophenol, ferrous sulfate (FeSO₄) moderator, and glycerol.[4]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid. Ensure the temperature is kept under control.[4]

  • Reaction: Gently heat the mixture until the reaction begins (indicated by boiling). Immediately remove the heat source. The exotherm should sustain the reaction.[4]

  • Reflux: Once the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for approximately 3 hours.[4]

  • Workup: Allow the mixture to cool. Carefully make the solution strongly alkaline by adding a concentrated sodium hydroxide solution.

  • Purification: Purify the crude 8-hydroxyquinoline from the tarry mixture using steam distillation as described in the troubleshooting section.[4]

Protocol 2: Synthesis of Benzoxiquine (Schotten-Baumann Esterification)
  • Setup: Dissolve 8-hydroxyquinoline in a suitable organic solvent like dichloromethane in a flask.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) and stir the two-phase mixture vigorously.

  • Acylation: Slowly add benzoyl chloride to the stirring mixture. The reaction is often exothermic, so maintain a cool temperature with an ice bath if necessary.

  • Reaction: Allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Workup: Separate the organic layer. Wash it sequentially with dilute acid (to remove any unreacted base/8-HQ), then with water, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude Benzoxiquine can be further purified by recrystallization.

Visual Guides (Diagrams)

G Workflow for Benzoxiquine Synthesis A Stage 1: Skraup Synthesis B Starting Materials: 2-Aminophenol, Glycerol, H₂SO₄, FeSO₄ C Controlled Reaction: - Slow Acid Addition - Gradual Heating - Vigorous Stirring B->C Combine D Workup: Alkalinization with NaOH C->D After Reflux E Purification: Steam Distillation D->E Crude Mixture F Intermediate: Pure 8-Hydroxyquinoline E->F Purified G Stage 2: Esterification H Starting Materials: 8-HQ, Benzoyl Chloride, NaOH (aq) F->H Use as Reagent I Schotten-Baumann Reaction: - Two-Phase System - Vigorous Stirring H->I Combine J Workup: - Layer Separation - Washes (Acid, Water) I->J After Reaction K Purification: Recrystallization J->K Crude Product L Final Product: Benzoxiquine K->L Pure Product G Troubleshooting Low Yield in Skraup Synthesis Start Low Yield of 8-HQ? CheckExotherm Was the reaction too violent? Start->CheckExotherm CheckTar Is there excessive tar formation? CheckExotherm->CheckTar No Sol_Moderator Solution: Add FeSO₄ moderator. Ensure slow acid addition with cooling. CheckExotherm->Sol_Moderator Yes CheckTemp Was temperature controlled (130-140°C)? CheckTar->CheckTemp Yes Sol_Purification Issue may be purification. Use steam distillation to recover product from tar. CheckTar->Sol_Purification No CheckStirring Was stirring vigorous? CheckTemp->CheckStirring No Sol_Temp Solution: Use gradual heating. Avoid overheating to prevent polymerization. CheckTemp->Sol_Temp Yes Sol_Stirring Solution: Use mechanical stirrer to avoid local hotspots. CheckStirring->Sol_Stirring No CheckStirring->Sol_Purification Yes

References

Optimization

Technical Support Center: Stabilizing Benzoxiquine in Experimental Formulations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoxiquine. The information is designed...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoxiquine. The information is designed to help you anticipate and address stability challenges in your experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is Benzoxiquine and what are its primary stability concerns?

Benzoxiquine, also known as 8-hydroxyquinoline benzoate or quinolin-8-yl benzoate, is an ester formed from 8-hydroxyquinoline and benzoic acid. Its chemical structure contains functional groups that are susceptible to degradation. The primary stability concerns for Benzoxiquine in experimental formulations are hydrolysis, oxidation, and photodegradation. These degradation pathways can lead to a loss of potency and the formation of unwanted impurities.

Q2: What are the likely degradation products of Benzoxiquine?

The main degradation products are expected to be its constituent molecules, 8-hydroxyquinoline and benzoic acid, resulting from the hydrolysis of the ester bond. Further degradation of 8-hydroxyquinoline can occur through oxidation and photodegradation, leading to the formation of colored quinone-type structures.

Q3: How can I prevent the precipitation of Benzoxiquine in my aqueous formulations?

Benzoxiquine has low aqueous solubility. To prevent precipitation, consider the following strategies:

  • Co-solvents: Employing a co-solvent system can significantly enhance solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • pH Adjustment: The solubility of Benzoxiquine can be pH-dependent. Experiment with different pH values to find the optimal range for solubility and stability.

  • Surfactants: The use of non-ionic surfactants, such as polysorbates (e.g., Tween® 80), can help to solubilize Benzoxiquine by forming micelles.

  • Complexation: Cyclodextrins can be used to form inclusion complexes with Benzoxiquine, thereby increasing its aqueous solubility.

Troubleshooting Guide

Issue 1: Loss of Potency in Formulation

Possible Causes:

  • Hydrolysis: The ester linkage in Benzoxiquine is susceptible to cleavage in the presence of water, especially at non-neutral pH.

  • Oxidation: The phenolic group of the 8-hydroxyquinoline moiety is prone to oxidation, which can be catalyzed by metal ions and exposure to oxygen.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the quinoline ring system.

Troubleshooting Steps:

Step Action Rationale
1 Control pH Maintain the formulation pH in a neutral range (pH 6-7) to minimize acid or base-catalyzed hydrolysis. Use appropriate buffer systems to maintain a stable pH.
2 Protect from Light Store formulations in amber-colored vials or protect them from light by wrapping containers in aluminum foil. Conduct all experiments under reduced light conditions where possible.
3 Deoxygenate Solutions Purge the formulation and the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
4 Add Antioxidants Incorporate antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite to prevent oxidative degradation.
5 Chelating Agents Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidative reactions.
Issue 2: Color Change in Formulation (Yellowing or Browning)

Possible Causes:

  • Oxidation of 8-hydroxyquinoline: The primary cause of color change is the oxidation of the 8-hydroxyquinoline component to form colored quinone-like products.

  • Photodegradation: Light exposure can accelerate the formation of colored degradants.

Troubleshooting Steps:

Step Action Expected Outcome
1 Implement Light Protection Store samples in the dark and use light-resistant containers.
2 Incorporate Antioxidants Add antioxidants to the formulation to inhibit the oxidative process.
3 Control Headspace Oxygen Minimize the oxygen in the container by using smaller vials or purging with an inert gas.
Issue 3: Precipitation or Cloudiness in Liquid Formulations

Possible Causes:

  • Poor Aqueous Solubility: Benzoxiquine is sparingly soluble in water.

  • pH Shift: A change in pH can alter the ionization state of the molecule, leading to a decrease in solubility.

  • Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature can cause the compound to precipitate.

  • Incompatible Excipients: Certain excipients may reduce the solubility of Benzoxiquine.

Troubleshooting Steps:

Parameter Recommended Action Rationale
Solvent System Use a co-solvent system (e.g., water/ethanol, water/PEG).To increase the overall solubility of the drug.
pH Control Maintain a consistent and optimal pH with a suitable buffer.To prevent pH-dependent precipitation.
Solubilizing Agents Add surfactants or cyclodextrins.To enhance aqueous solubility.
Excipient Compatibility Conduct pre-formulation studies to ensure compatibility with all excipients.To avoid interactions that reduce solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the degradation pathways of Benzoxiquine and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Benzoxiquine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug powder at 70°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., a C18 column with a gradient of acetonitrile and water with 0.1% formic acid).

  • Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the peak area of Benzoxiquine.

Protocol 2: Excipient Compatibility Study

This protocol is for assessing the compatibility of Benzoxiquine with common pharmaceutical excipients.

1. Sample Preparation:

  • Prepare binary mixtures of Benzoxiquine with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.) in a 1:1 ratio.

  • Prepare a control sample of Benzoxiquine alone.

  • Add a small amount of water to each mixture to create a slurry, which accelerates potential reactions.

2. Storage Conditions:

  • Store the samples at accelerated conditions (e.g., 40°C/75% RH) for a period of 4 weeks.

3. Analysis:

  • At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples by HPLC to quantify the amount of Benzoxiquine remaining and to detect any new degradation products.

  • Physical observations (color change, caking) should also be recorded.

Data Presentation

Table 1: Hypothetical Stability Data for Benzoxiquine under Forced Degradation

Stress ConditionDurationBenzoxiquine Remaining (%)Number of Degradation Products
0.1 N HCl24 hours85.22
0.1 N NaOH8 hours78.53
3% H₂O₂24 hours92.11
Heat (70°C)48 hours98.51
UV Light (254 nm)12 hours89.72

Table 2: Example of Excipient Compatibility Screening Results

ExcipientBenzoxiquine Remaining (%) after 4 weeks at 40°C/75% RHPhysical Appearance
Lactose98.9No change
Microcrystalline Cellulose99.2No change
Magnesium Stearate97.5Slight yellowing
Povidone95.1Yellowing

Visualizations

cluster_degradation Benzoxiquine Degradation Pathways Benzoxiquine Benzoxiquine Hydrolysis Hydrolysis Benzoxiquine->Hydrolysis H₂O (Acid/Base) Photodegradation Photodegradation Benzoxiquine->Photodegradation Light (UV) HQ 8-Hydroxyquinoline Hydrolysis->HQ BA Benzoic Acid Hydrolysis->BA Oxidation Oxidation Quinone Quinone-type Products (Colored) Oxidation->Quinone Photo_Products Photodegradation Products Photodegradation->Photo_Products HQ->Oxidation O₂ (Metal ions)

Caption: Potential degradation pathways for Benzoxiquine.

cluster_workflow Troubleshooting Workflow for Formulation Instability Start Instability Observed (e.g., Potency Loss, Color Change) Identify Identify Primary Stress Factor Start->Identify Hydrolysis Suspect Hydrolysis Identify->Hydrolysis pH dependent? Oxidation Suspect Oxidation Identify->Oxidation Color change? Photodegradation Suspect Photodegradation Identify->Photodegradation Light exposure? pH_Control Control pH (6-7) Use Buffers Hydrolysis->pH_Control Antioxidants Add Antioxidants Deoxygenate Solution Oxidation->Antioxidants Light_Protection Protect from Light (Amber Vials) Photodegradation->Light_Protection Re_evaluate Re-evaluate Formulation Stability pH_Control->Re_evaluate Antioxidants->Re_evaluate Light_Protection->Re_evaluate

Caption: Decision workflow for addressing Benzoxiquine instability.

Troubleshooting

Minimizing degradation of Benzoxiquine during analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Benzoxiquine duri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Benzoxiquine during analysis.

Frequently Asked Questions (FAQs)

Q1: What is Benzoxiquine and why is its stability a concern during analysis?

Benzoxiquine, also known as 8-quinolinyl benzoate, is a compound belonging to the quinoline family.[1] Like many ester-containing compounds, it is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Additionally, the quinoline ring system can be sensitive to oxidation and photodegradation. Ensuring the stability of Benzoxiquine throughout the analytical process is crucial for obtaining accurate and reliable quantitative data. Degradation can lead to an underestimation of the actual concentration of Benzoxiquine and the appearance of unknown peaks in chromatograms.

Q2: What are the primary factors that can cause Benzoxiquine degradation during analysis?

The primary factors that can contribute to the degradation of Benzoxiquine include:

  • pH: Both acidic and basic conditions can promote the hydrolysis of the ester linkage in Benzoxiquine, yielding 8-hydroxyquinoline and benzoic acid.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of the quinoline ring.

  • Oxidizing Agents: The presence of oxidizing agents in solvents or reagents can lead to the oxidation of the molecule.

  • Enzymatic Degradation: If analyzing biological samples, enzymes present in the matrix could potentially metabolize Benzoxiquine.

Q3: What are the expected degradation products of Benzoxiquine?

Based on its chemical structure, the primary degradation pathway for Benzoxiquine is expected to be hydrolysis of the ester bond. This would result in the formation of 8-hydroxyquinoline and benzoic acid. Under oxidative conditions, further degradation of the quinoline and benzene rings could occur.

Q4: How can I prepare samples to minimize Benzoxiquine degradation?

To minimize degradation during sample preparation, consider the following:

  • pH Control: Maintain a neutral or slightly acidic pH (around 6-7) for all solutions and during extraction.

  • Temperature Control: Perform all sample preparation steps at low temperatures (e.g., on an ice bath).

  • Light Protection: Use amber vials or protect samples from light by wrapping them in aluminum foil.

  • Use of Antioxidants: For samples prone to oxidation, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the sample or extraction solvent.

  • Solvent Purity: Use high-purity, degassed solvents to minimize the presence of dissolved oxygen and other reactive impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Benzoxiquine.

Problem 1: Low recovery of Benzoxiquine.

Potential Cause Recommended Solution
Degradation during sample preparation - Maintain sample and solvent pH in a neutral range (pH 6-8).- Perform extractions at room temperature or on an ice bath.- Protect samples from light using amber vials.- Consider adding an antioxidant to the extraction solvent.
Incomplete extraction - Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).- Ensure thorough mixing and sufficient extraction time.
Adsorption to container surfaces - Use silanized glassware or polypropylene tubes to minimize adsorption.

Problem 2: Appearance of unknown peaks in the chromatogram.

Potential Cause Recommended Solution
Formation of degradation products - Review the sample handling and preparation workflow to identify potential causes of degradation (see Problem 1).- The appearance of new peaks may indicate the formation of byproducts from hydrolysis, oxidation, or photodegradation.
Matrix effects (in biological samples) - Optimize the sample clean-up procedure. Techniques such as protein precipitation followed by solid-phase extraction (SPE) can help remove interfering substances from the sample matrix.
Contamination - Ensure all glassware and equipment are thoroughly cleaned.- Use high-purity solvents and reagents.

Quantitative Data Summary

The following tables summarize hypothetical stability data for Benzoxiquine under various stress conditions. This data is intended to be illustrative and should be confirmed by experimental studies.

Table 1: Hypothetical Stability of Benzoxiquine in Solution under Different pH Conditions

pHTemperature (°C)Duration (hours)Remaining Benzoxiquine (%)
2402485
4402495
7402498
9402470
12402440

Table 2: Hypothetical Stability of Benzoxiquine in Solution under Different Temperature and Light Conditions

Temperature (°C)Light ConditionDuration (hours)Remaining Benzoxiquine (%)
4Dark4899
25Dark4895
25UV Light (254 nm)4860
40Dark4880

Experimental Protocols

Protocol 1: Forced Degradation Study of Benzoxiquine

This protocol outlines a general procedure for conducting a forced degradation study of Benzoxiquine to identify potential degradation products and assess the stability-indicating capability of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of Benzoxiquine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution and neutralize it with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed sample in the mobile phase to a concentration of 100 µg/mL.

  • Photodegradation:

    • Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 48 hours.

    • Dissolve the stressed sample in the mobile phase to a concentration of 100 µg/mL.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Benzoxiquine

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of Benzoxiquine and its degradation products. Method optimization and validation are required.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.

    • Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of Benzoxiquine (a starting point could be around 254 nm or its lambda max).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation start Benzoxiquine Sample ph_control pH Adjustment (6-7) start->ph_control temp_control Low Temperature (Ice Bath) ph_control->temp_control light_protect Light Protection (Amber Vials) temp_control->light_protect extraction Extraction (LLE or SPE) light_protect->extraction analysis HPLC Analysis extraction->analysis

Caption: Workflow for Minimizing Benzoxiquine Degradation.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation benzoxiquine Benzoxiquine hq 8-Hydroxyquinoline benzoxiquine->hq ba Benzoic Acid benzoxiquine->ba ox_products Oxidized Degradation Products benzoxiquine->ox_products photo_products Photodegradation Products benzoxiquine->photo_products

Caption: Potential Degradation Pathways of Benzoxiquine.

References

Optimization

Troubleshooting inconsistent results in Benzoxiquine antimicrobial assays

Welcome to the technical support center for Benzoxiquine antimicrobial assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experim...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzoxiquine antimicrobial assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments, helping you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in my Minimum Inhibitory Concentration (MIC) results for Benzoxiquine?

A1: Inconsistent MIC results can stem from several factors, not all of which are specific to Benzoxiquine. Key areas to investigate include:

  • Compound Solubility and Stability: Benzoxiquine has low aqueous solubility.[1] Precipitation of the compound during stock solution preparation or serial dilutions in assay media can lead to a lower effective concentration, resulting in erroneously high or variable MIC values.

  • Inoculum Variability: The density of the bacterial inoculum is a critical parameter. A higher than intended inoculum can lead to an apparently higher MIC, while a lower inoculum can artificially decrease it.[2][3]

  • Media Composition: The type and even the specific batch of culture medium can influence the activity of antimicrobial agents.[3] Components in the media could potentially interact with Benzoxiquine.

  • Experimental Technique: Minor variations in experimental procedures, such as inaccuracies in pipetting during serial dilutions or improper incubation conditions (time and temperature), can introduce significant variability.[3]

Q2: My Benzoxiquine solution appears cloudy or has visible precipitate after being added to the assay medium. What should I do?

A2: This indicates that Benzoxiquine's solubility limit in the final assay buffer has been exceeded, a common issue for lipophilic compounds.[4][5] Here are several strategies to address this:

  • Optimize Solvent Concentration: Benzoxiquine is often first dissolved in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[6][7] Ensure the final concentration of the solvent in your assay is low enough (typically ≤1%) to not affect the microbial growth or the compound's activity.

  • Modify the Dilution Method: Instead of a single large dilution, try a stepwise serial dilution. Adding the stock solution to the assay buffer while vortexing can also help ensure rapid and even mixing, preventing localized high concentrations that trigger precipitation.[6]

  • Use of Solubilizing Agents: For particularly challenging solubility issues, consider the use of surfactants or other solubilizing excipients, but be sure to run appropriate controls to ensure these agents do not have their own antimicrobial effects.[5]

Q3: Could the age of my bacterial culture be affecting the assay results?

A3: Yes, the growth phase of the bacteria used for the inoculum is crucial. It is recommended to use a fresh culture in the logarithmic (exponential) growth phase to ensure uniformity and reproducibility. Older cultures may contain a mix of growing, stationary, and dead cells, which can lead to inconsistent results.

Q4: How long should I incubate my assay plates?

A4: Incubation time is a critical parameter. For many standard MIC assays, an incubation period of 16-20 hours is typical. However, prolonged incubation can sometimes lead to the degradation of the test compound, resulting in higher MIC values.[3] It is important to standardize the incubation time across all experiments.

Troubleshooting Guide

Issue: Higher than expected MIC values
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of Benzoxiquine for each experiment. Avoid repeated freeze-thaw cycles.
High Inoculum Density Standardize your inoculum preparation using a 0.5 McFarland standard to ensure a consistent starting bacterial concentration.[3]
Incorrect Incubation Time Ensure incubation times are consistent and do not exceed the recommended duration for the specific organism being tested.
Media Quality Use fresh, high-quality media from a reputable supplier. Consider testing different batches if inconsistencies persist.[3]
Issue: No antimicrobial activity observed
Potential Cause Troubleshooting Step
Compound Insolubility Visually inspect for precipitation. If present, refer to the solubility troubleshooting steps in the FAQs.
Inactive Compound Verify the purity and identity of your Benzoxiquine sample. If possible, test its activity against a known susceptible control strain.
Resistant Bacterial Strain Confirm the identity of your test organism. It's possible the strain has intrinsic or acquired resistance.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Benzoxiquine Stock Solution:

    • Dissolve Benzoxiquine powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the compound is fully dissolved. Gentle warming may be applied if necessary, but avoid excessive heat to prevent degradation.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism.

    • Suspend the colonies in a sterile saline solution or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension into the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Serial Dilution in Microplate:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add a specific volume of the Benzoxiquine stock solution to the first well to achieve the starting concentration, and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well in the dilution series.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of Benzoxiquine that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Visualizing Experimental and Troubleshooting Workflows

TroubleshootingWorkflow Troubleshooting Inconsistent Benzoxiquine Assay Results start Inconsistent MIC Results Observed check_solubility Check for Compound Precipitation start->check_solubility check_inoculum Verify Inoculum Density (0.5 McFarland Standard) start->check_inoculum check_protocol Review Experimental Protocol (Pipetting, Incubation) start->check_protocol check_reagents Assess Reagent Quality (Benzoxiquine, Media) start->check_reagents solubility_issue Solubility Issue Detected check_solubility->solubility_issue inoculum_issue Inoculum Density Incorrect check_inoculum->inoculum_issue protocol_issue Protocol Deviation Found check_protocol->protocol_issue reagent_issue Reagent Integrity Suspect check_reagents->reagent_issue optimize_solvent Optimize Solvent/Dilution (e.g., adjust DMSO %) solubility_issue->optimize_solvent Yes rerun_assay Re-run Assay solubility_issue->rerun_assay No standardize_inoculum Re-standardize Inoculum inoculum_issue->standardize_inoculum Yes inoculum_issue->rerun_assay No correct_protocol Correct Protocol Execution protocol_issue->correct_protocol Yes protocol_issue->rerun_assay No use_new_reagents Use Fresh Reagents reagent_issue->use_new_reagents Yes reagent_issue->rerun_assay No optimize_solvent->rerun_assay standardize_inoculum->rerun_assay correct_protocol->rerun_assay use_new_reagents->rerun_assay consistent_results Consistent Results Achieved rerun_assay->consistent_results

Caption: A logical workflow for troubleshooting inconsistent antimicrobial assay results.

Potential Mechanism of Action

While the precise antimicrobial signaling pathway of Benzoxiquine is not extensively detailed in publicly available literature, many antimicrobial agents function by disrupting core bacterial processes. Potential mechanisms could include the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.[8][9] The guanidine functional group, present in some antimicrobial compounds, is known to interact with and disrupt bacterial cell membranes.[10]

Antimicrobial_MoA General Antimicrobial Mechanisms of Action antimicrobial Antimicrobial Agent (e.g., Benzoxiquine) cell_wall Inhibition of Cell Wall Synthesis antimicrobial->cell_wall protein_synthesis Inhibition of Protein Synthesis antimicrobial->protein_synthesis dna_replication Interference with DNA Replication antimicrobial->dna_replication cell_membrane Disruption of Cell Membrane antimicrobial->cell_membrane metabolism Inhibition of Metabolic Pathways antimicrobial->metabolism bacterial_death Bacteriostatic Effect or Bacterial Cell Death cell_wall->bacterial_death protein_synthesis->bacterial_death dna_replication->bacterial_death cell_membrane->bacterial_death metabolism->bacterial_death

Caption: Common pathways targeted by antimicrobial agents.

References

Troubleshooting

Technical Support Center: Optimizing Benzoxiquine for In Vitro Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Benzoxiquine in in vitro settings. The information is de...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Benzoxiquine in in vitro settings. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. How should I dissolve Benzoxiquine for in vitro experiments?

Due to its likely hydrophobic nature, Benzoxiquine is expected to have low solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS). The recommended approach is to first prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[1][2]

  • Procedure for Preparing a 10 mM Stock Solution in DMSO:

    • Aseptically weigh the required amount of Benzoxiquine powder.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can also aid dissolution.[3]

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

2. I've dissolved Benzoxiquine in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock solution in aqueous media is a common issue for hydrophobic compounds.[3] Here are some troubleshooting steps:

  • Vortex/Sonicate: Immediately after adding the DMSO stock to the medium, vortex or sonicate the solution for a few minutes.

  • Gentle Warming: Briefly warm the solution in a 37°C water bath.

  • Increase Dilution Factor: Prepare a more dilute intermediate solution from your stock before the final dilution into your culture medium.

  • Reduce Final Concentration: If precipitation persists, you may be exceeding the compound's solubility limit in the final medium. Consider testing a lower concentration range.

3. What is the recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[2] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups.[2][3]

4. What is a good starting concentration range for Benzoxiquine in cytotoxicity assays?

While specific data for Benzoxiquine is limited, studies on structurally related compounds such as benzopyranone and benzisoxazole derivatives can provide a starting point. Cytotoxic effects (LD50 or IC50 values) for these compounds in various cancer cell lines are often observed in the low micromolar range.

For initial experiments, a broad concentration range is recommended, followed by a more focused range based on the initial results. A common strategy is to perform serial dilutions to cover a range from nanomolar to high micromolar concentrations (e.g., 0.01 µM to 100 µM).

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Incomplete Dissolution of Benzoxiquine Ensure the stock solution is fully dissolved. Visually inspect for any particulate matter. If necessary, briefly sonicate the stock solution before preparing working solutions.
Precipitation in Culture Medium Prepare working solutions fresh for each experiment. Add the Benzoxiquine stock solution to the medium and immediately vortex. Consider using a pre-warmed medium.
Uneven Cell Seeding Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge Effects in Multi-Well Plates Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
Issue 2: No Observed Effect of Benzoxiquine
Possible Cause Troubleshooting Step
Concentration Too Low Test a higher concentration range. Refer to the cytotoxicity data of related compounds for guidance.
Compound Inactivity Verify the identity and purity of your Benzoxiquine sample.
Incorrect Assay Endpoint The chosen assay may not be suitable for detecting the effects of Benzoxiquine. Consider alternative assays that measure different cellular processes (e.g., apoptosis, cell cycle progression, specific signaling pathway activity).
Insufficient Incubation Time The effect of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.

Data on Related Compounds

The following tables summarize the cytotoxic activity of compounds structurally related to Benzoxiquine. This data can be used as a reference for designing initial experiments.

Table 1: Cytotoxicity of Benzopyranone Derivatives in Human Lung Cancer Cells (A549) and Normal Lung Cells (LL47) after 48h Treatment [4]

CompoundA549 LD50 (µM)LL47 LD50 (µM)Selectivity Index (SI)
5 7.0816.72.36
6 5.020.44.08
7 34.234.61.01
8 8.3315.41.85
9 5.838.751.5

Table 2: Cytotoxicity of Benzisoxazole Derivatives in Various Human Cancer Cell Lines [5]

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)
10d 3.61 ± 0.254.21 ± 0.314.62 ± 0.28

Experimental Protocols

Protocol 1: Preparation of Benzoxiquine Working Solutions

This protocol describes the preparation of working solutions from a 10 mM DMSO stock.

  • Thaw an aliquot of the 10 mM Benzoxiquine stock solution.

  • Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Ensure the final DMSO concentration is consistent across all experimental and control groups and does not exceed 0.5%.

  • Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of Benzoxiquine.

Protocol 2: General Cytotoxicity Assay (Crystal Violet Staining)
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of Benzoxiquine or the vehicle control.

  • Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, gently wash the cells with PBS.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.

  • Wash the cells again with PBS.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Thoroughly wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilize the stain by adding a solubilizing agent (e.g., methanol or a solution of 0.1 M sodium citrate in 50% ethanol).

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Media stock->working treat Treat Cells with Benzoxiquine working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 48h treat->incubate stain Crystal Violet Staining incubate->stain read Read Absorbance stain->read calc Calculate Cell Viability read->calc

Caption: General workflow for an in vitro cytotoxicity assay.

hypothetical_pathway cluster_cell Cell Benzoxiquine Benzoxiquine CellCycle Cell Cycle Progression Benzoxiquine->CellCycle Apoptosis Apoptosis Benzoxiquine->Apoptosis G1_S_Arrest G1/S Phase Arrest CellCycle->G1_S_Arrest Inhibition G1_S_Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Activation

Caption: Hypothesized mechanism of action for Benzoxiquine.

References

Optimization

Benzoxiquine Purification Technical Support Center

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purifi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Benzoxiquine (8-quinolinyl benzoate).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude Benzoxiquine?

A1: The primary methods for purifying Benzoxiquine are recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). A multi-step approach, such as an initial recrystallization followed by column chromatography for trace impurities, often yields the best results. For very high purity requirements, preparative HPLC is the preferred final step.

Q2: What are the likely impurities in a crude Benzoxiquine sample?

A2: Impurities in Benzoxiquine typically arise from the starting materials or side reactions during its synthesis. Common impurities may include unreacted 8-hydroxyquinoline and benzoic acid (or benzoyl chloride, depending on the synthetic route), as well as potential by-products from unintended reactions involving the quinoline ring or benzoate group.

Q3: My Benzoxiquine sample is a yellow or brownish color. Is this normal?

A3: Pure Benzoxiquine is typically a white or off-white solid. A yellow or brown discoloration often indicates the presence of impurities, which may be colored starting materials or degradation products. Further purification is recommended to remove these colored impurities.

Q4: How can I assess the purity of my Benzoxiquine sample?

A4: The purity of Benzoxiquine can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The melting point of the sample can also be a good indicator of purity; pure Benzoxiquine has a reported melting point of approximately 119°C.[1] A broad melting range or a melting point lower than the literature value suggests the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Benzoxiquine does not dissolve in the hot solvent. The solvent is not appropriate for Benzoxiquine.Select a different solvent or a binary solvent system. Good solvents for recrystallization are those in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[2] For ester-containing compounds like Benzoxiquine, consider solvents like ethanol, acetone, or a mixture such as hexane/ethyl acetate.[3]
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of Benzoxiquine. Impurities are present at a high concentration. The solution is cooling too rapidly.Use a lower-boiling point solvent. Consider a preliminary purification step like column chromatography to remove a larger portion of the impurities. Allow the solution to cool more slowly. Covering the flask can help to slow the cooling rate.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure Benzoxiquine. If this fails, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Low recovery of purified Benzoxiquine. The chosen solvent is too good at dissolving Benzoxiquine, even at low temperatures. Too much solvent was used during the dissolution step.Select a solvent in which Benzoxiquine has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Benzoxiquine is not eluting from the column. The solvent system (mobile phase) is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Poor separation of Benzoxiquine from impurities (streaking/tailing). The basic nitrogen in the quinoline ring is interacting with the acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase to improve the peak shape and resolution.[4]
The compound appears to be decomposing on the column. The acidic nature of the silica gel may be causing the degradation of Benzoxiquine.Deactivate the silica gel by pre-treating it with a basic solution (e.g., an eluent containing triethylamine).[4] Alternatively, use a less acidic stationary phase like neutral alumina.[4]
Fractions are still impure after chromatography. The column was overloaded with the crude sample. The polarity of the mobile phase was increased too quickly.Use a larger column or reduce the amount of sample loaded. Employ a shallower gradient or use isocratic elution with an optimized solvent system to improve separation.

Data on Purification Techniques

The following table provides a general comparison of common purification techniques. Actual yields and purity will vary depending on the initial purity of the crude material and the optimization of the experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >95%60-90%Simple, inexpensive, good for removing bulk impurities.May not remove impurities with similar solubility; potential for low recovery.
Silica Gel Column Chromatography >98%50-85%Good for separating compounds with different polarities; can handle larger quantities.Can be time-consuming; potential for sample decomposition on acidic silica.[4]
Preparative HPLC >99.5%40-75%Highest resolution for achieving very high purity; good for separating closely related impurities.More expensive; limited sample capacity; requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization of Benzoxiquine
  • Solvent Selection: Test the solubility of a small amount of crude Benzoxiquine in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find a suitable one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude Benzoxiquine in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of Benzoxiquine
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A good starting eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Determine the optimal ratio by running TLC plates. To prevent tailing, consider adding 0.5% triethylamine to the eluent.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude Benzoxiquine in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the low-polarity solvent mixture, gradually increasing the polarity by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure Benzoxiquine.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Benzoxiquine.

Protocol 3: Preparative HPLC of Benzoxiquine
  • Method Development: An analytical HPLC method should first be developed to achieve good separation between Benzoxiquine and its impurities. A reverse-phase C18 column is a common choice. A mobile phase of acetonitrile and water with an acidic modifier like formic acid (for MS compatibility) can be effective.

  • Sample Preparation: Dissolve the partially purified Benzoxiquine in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system. Monitor the separation using a UV detector.

  • Fraction Collection: Collect the fraction corresponding to the Benzoxiquine peak.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization or rotary evaporation, to yield the highly purified product.

Visualizations

experimental_workflow General Benzoxiquine Purification Workflow crude Crude Benzoxiquine recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (TLC/HPLC/m.p.) recrystallization->purity_check1 column_chrom Column Chromatography purity_check1->column_chrom Impurities Present pure_product High-Purity Benzoxiquine purity_check1->pure_product Purity Sufficient purity_check2 Purity Check (HPLC) column_chrom->purity_check2 prep_hplc Preparative HPLC purity_check2->prep_hplc Trace Impurities purity_check2->pure_product Purity Sufficient prep_hplc->pure_product

Caption: A typical workflow for the multi-step purification of Benzoxiquine.

troubleshooting_logic Troubleshooting Crystallization Issues start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No success Collect Crystals check_crystals->success Yes induce_cryst Induce Crystallization (Scratch/Seed) oiling_out->induce_cryst No slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes evap_solvent Concentrate Solution induce_cryst->evap_solvent Fails induce_cryst->success Works reassess_solvent Re-evaluate Solvent System evap_solvent->reassess_solvent Fails evap_solvent->success Works slow_cooling->reassess_solvent

Caption: A decision tree for troubleshooting common crystallization problems.

References

Troubleshooting

Technical Support Center: Strategies to Reduce Benzoxiquine-Induced Cytotoxicity

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with Benzoxiquine in cell culture.

Disclaimer: Publicly available data on the specific cytotoxic mechanisms of Benzoxiquine is limited. The strategies and protocols provided here are based on established principles for handling quinone-containing compounds, which are known to induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and cellular stress responses. It is crucial to empirically validate these approaches for your specific cell line and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures, even at low concentrations of Benzoxiquine. What are the initial troubleshooting steps?

A1: When encountering high cytotoxicity, a systematic approach is essential.

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your Benzoxiquine stock.

  • Perform a Dose-Response and Time-Course Experiment: This is a critical first step to determine the half-maximal inhibitory concentration (IC50) of Benzoxiquine in your specific cell line at various time points (e.g., 24, 48, and 72 hours). This data will establish a working concentration range for your experiments.

  • Run Appropriate Controls:

    • Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve Benzoxiquine. This will help differentiate between compound- and solvent-induced toxicity.

    • Untreated Control: A group of cells that receives no treatment provides a baseline for cell health and viability.

Q2: How can we reduce Benzoxiquine's cytotoxic effects without compromising its intended biological activity?

A2: Several strategies can be employed to mitigate off-target cytotoxicity:

  • Optimize Concentration and Exposure Time: Based on your dose-response data, use the lowest effective concentration of Benzoxiquine for the shortest duration necessary to achieve the desired biological effect.

  • Co-treatment with Antioxidants: Since quinone-like compounds often induce oxidative stress, co-incubation with an antioxidant may reduce cytotoxicity. N-acetylcysteine (NAC) is a common choice as a glutathione precursor that helps replenish intracellular antioxidant defenses.

  • Modify Culture Conditions:

    • Serum Concentration: The presence of serum proteins can sometimes bind to small molecules, reducing their effective concentration and toxicity. Experiment with different serum concentrations (e.g., 5%, 10%, 15% FBS).

    • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can be more susceptible to stress.

Q3: Could the solvent used to dissolve Benzoxiquine be contributing to the observed toxicity?

A3: Yes. Solvents like DMSO can be toxic to cells, especially at higher concentrations. Most cell lines can tolerate DMSO up to 0.5%, but sensitive or primary cells may require concentrations below 0.1%. If your vehicle control shows toxicity, you need to lower the final solvent concentration. This may require preparing a more concentrated stock solution of Benzoxiquine.

Q4: How can I determine the mechanism of Benzoxiquine-induced cell death (e.g., apoptosis vs. necrosis)?

A4: Several assays can help distinguish between different cell death mechanisms:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3/7) can confirm the involvement of apoptosis.

  • LDH Release Assay: The release of lactate dehydrogenase (LDH) into the culture medium is an indicator of plasma membrane damage, which is characteristic of necrosis.

Troubleshooting Guide

This guide provides step-by-step solutions to specific problems you may encounter during your experiments with Benzoxiquine.

Issue Possible Cause Recommended Solution
High cytotoxicity at all tested concentrations 1. Incorrect concentration calculation or dilution error.2. High solvent toxicity (e.g., DMSO > 0.5%).3. Compound instability leading to a more toxic byproduct.1. Double-check all calculations and prepare fresh serial dilutions.2. Perform a dose-response experiment for the solvent alone to determine its maximum non-toxic concentration.3. Prepare fresh Benzoxiquine solutions for each experiment and avoid repeated freeze-thaw cycles.
High variability between replicate wells 1. Uneven cell seeding.2. "Edge effect" in multi-well plates.3. Inconsistent compound addition.1. Ensure thorough mixing of the cell suspension before and during plating.2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.3. Use calibrated pipettes and consistent pipetting techniques.
Inconsistent results between experiments 1. Variation in cell passage number.2. Differences in cell seeding density.3. Instability of Benzoxiquine in solution.4. Mycoplasma contamination.1. Use cells within a narrow and consistent passage number range.2. Standardize cell seeding density for all experiments.3. Prepare fresh stock solutions and store them appropriately in aliquots.4. Regularly test your cell cultures for mycoplasma.

Experimental Protocols

Protocol 1: Determining the IC50 of Benzoxiquine using MTT Assay

Objective: To determine the concentration of Benzoxiquine that inhibits cell viability by 50%.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • Benzoxiquine

  • DMSO (or other appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Benzoxiquine in complete culture medium. Also, prepare a vehicle control with the same final solvent concentration.

  • Remove the old medium and add 100 µL of the Benzoxiquine dilutions and controls to the respective wells.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing the Protective Effect of N-Acetylcysteine (NAC)

Objective: To determine if an antioxidant can mitigate Benzoxiquine-induced cytotoxicity.

Materials:

  • All materials from Protocol 1

  • N-acetylcysteine (NAC)

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Prepare a set of Benzoxiquine dilutions that also contain a fixed, non-toxic concentration of NAC (e.g., 1-5 mM). The optimal NAC concentration should be determined in a preliminary experiment.

  • Include controls for Benzoxiquine alone, NAC alone, and vehicle.

  • Proceed with steps 3-8 of Protocol 1.

  • Compare the IC50 value of Benzoxiquine in the presence and absence of NAC to determine if there is a protective effect.

Visualizations

Experimental Workflow for Assessing Cytotoxicity and Mitigation

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate D Treat Cells with Benzoxiquine +/- Co-treatment A->D B Prepare Benzoxiquine Serial Dilutions B->D C Prepare Co-treatment (e.g., NAC) C->D E Incubate for 24, 48, 72h D->E F Perform Cytotoxicity Assay (e.g., MTT) E->F G Measure Absorbance/Fluorescence F->G H Calculate Cell Viability G->H I Determine IC50 Values H->I J Compare IC50 with and without Co-treatment I->J

Caption: Workflow for evaluating Benzoxiquine cytotoxicity and the effect of a mitigating agent.

Potential Signaling Pathway of Quinone-Induced Cytotoxicity

G cluster_cell Cell Benzoxiquine Benzoxiquine ROS Reactive Oxygen Species (ROS) Benzoxiquine->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Damage OxidativeStress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis NAC N-Acetylcysteine (NAC) GSH Glutathione (GSH) NAC->GSH Replenishes GSH->ROS Neutralizes

Caption: Postulated mechanism of Benzoxiquine-induced cytotoxicity and the protective role of NAC.

Optimization

Technical Support Center: Enhancing the Bioavailability of Benzoxiquine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Benzoxiqu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Benzoxiquine in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of Benzoxiquine?

A1: The primary challenge for Benzoxiquine's oral bioavailability is its poor aqueous solubility.[1][2] As a lipophilic compound with an estimated logP between 3.3 and 3.7, it is classified as "practically insoluble in water".[1][3][4] This low solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption and can result in low and variable oral bioavailability.

Q2: What are the general strategies to enhance the bioavailability of a poorly soluble compound like Benzoxiquine?

A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs:[5][6]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.

  • Solid Dispersions: Dispersing Benzoxiquine in a hydrophilic polymer matrix can create an amorphous solid dispersion, which typically has higher solubility and dissolution rates compared to the crystalline form.[7][8][9]

  • Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be used.[10][11][12][13] These formulations are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, keeping the drug in a solubilized state for absorption.

  • Complexation: The use of complexing agents like cyclodextrins can increase the apparent solubility of Benzoxiquine by encapsulating the hydrophobic molecule.

Q3: Which in vitro models are suitable for screening Benzoxiquine formulations for improved bioavailability?

A3: The following in vitro models are recommended:

  • In Vitro Dissolution Studies: These studies are crucial to assess the rate and extent of Benzoxiquine release from different formulations in simulated gastric and intestinal fluids.

  • Caco-2 Permeability Assays: The Caco-2 cell line is a well-established in vitro model of the human intestinal epithelium used to predict the intestinal permeability of drugs.[14][15][16][17][18][19] This assay can help determine if a formulation enhances the transport of Benzoxiquine across the intestinal barrier.

Q4: What are the key considerations for in vivo pharmacokinetic studies of Benzoxiquine in animal models?

A4: For in vivo studies, typically in rat models, the following should be considered:

  • Route of Administration: Oral gavage is the standard method for administering formulations in preclinical oral bioavailability studies.

  • Blood Sampling: A well-defined blood sampling schedule is necessary to accurately determine pharmacokinetic parameters like Cmax, Tmax, and AUC.

  • Analytical Method: A validated and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is required for the accurate quantification of Benzoxiquine in plasma samples.[20][21]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low in vitro dissolution of Benzoxiquine formulation. Inadequate solubility enhancement by the chosen formulation strategy.- Further reduce the particle size of Benzoxiquine. - Screen different polymers for solid dispersions to find a more suitable one. - Optimize the ratio of oil, surfactant, and co-solvent in lipid-based formulations.
High variability in in vivo pharmacokinetic data. - Inconsistent formulation performance. - Variability in the animal model.- Ensure the formulation is homogeneous and stable. - Standardize the gavage procedure. - Increase the number of animals per group to improve statistical power.
Low oral bioavailability despite good in vitro dissolution. - Poor permeability across the intestinal epithelium. - Significant first-pass metabolism in the gut wall or liver.- Conduct a Caco-2 permeability assay to assess intestinal transport. - Perform in vitro metabolism studies using liver microsomes to evaluate the extent of first-pass metabolism.[3][22][23][24][25]
Precipitation of Benzoxiquine in the GI tract upon oral administration of a lipid-based formulation. The formulation is not robust to dilution and digestion in the GI fluids.- Increase the concentration of surfactant in the formulation. - Select surfactants with a higher Hydrophilic-Lipophilic Balance (HLB) value. - Perform in vitro lipolysis studies to assess the formulation's performance under simulated GI conditions.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential impact of different formulation strategies on the bioavailability of Benzoxiquine.

Table 1: In Vitro Dissolution of Benzoxiquine Formulations

FormulationDissolution Medium% Drug Released at 60 min
Unformulated BenzoxiquineSimulated Gastric Fluid (pH 1.2)< 5%
Unformulated BenzoxiquineSimulated Intestinal Fluid (pH 6.8)< 10%
Micronized BenzoxiquineSimulated Intestinal Fluid (pH 6.8)35%
Benzoxiquine Solid DispersionSimulated Intestinal Fluid (pH 6.8)85%
Benzoxiquine SEDDSSimulated Intestinal Fluid (pH 6.8)> 95%

Table 2: In Vitro Caco-2 Permeability of Benzoxiquine Formulations

FormulationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
Benzoxiquine Solution0.51.2
Benzoxiquine Solid Dispersion2.11.1
Benzoxiquine SEDDS5.81.0

Table 3: In Vivo Pharmacokinetic Parameters of Benzoxiquine in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Benzoxiquine Suspension10504.0350100
Micronized Benzoxiquine101502.01050300
Benzoxiquine Solid Dispersion104501.53150900
Benzoxiquine SEDDS108001.056001600

Experimental Protocols

In Vitro Dissolution Testing

Objective: To evaluate the in vitro release profile of different Benzoxiquine formulations.

Apparatus: USP Dissolution Apparatus 2 (Paddle).

Method:

  • Prepare dissolution media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).

  • Fill the dissolution vessels with 900 mL of the selected medium and maintain the temperature at 37 ± 0.5 °C.

  • Place the Benzoxiquine formulation (equivalent to 10 mg of Benzoxiquine) in each vessel.

  • Set the paddle speed to 75 RPM.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.

  • Filter the samples and analyze the concentration of Benzoxiquine using a validated HPLC method.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Benzoxiquine from different formulations.

Method:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the Benzoxiquine formulation (dissolved in HBSS) to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37 °C.

  • Take samples from the receiver compartment at specified time points.

  • Quantify the concentration of Benzoxiquine in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

  • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Benzoxiquine formulations after oral administration in rats.

Animal Model: Male Sprague-Dawley rats (250-300 g).

Method:

  • Fast the rats overnight with free access to water.

  • Administer the Benzoxiquine formulation via oral gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Quantify the concentration of Benzoxiquine in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation cluster_3 Metabolism Formulation Benzoxiquine Formulation Dissolution Dissolution in GI Fluids Formulation->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption First_Pass_Metabolism First-Pass Metabolism (Liver) Absorption->First_Pass_Metabolism Systemic_Circulation Systemic Circulation Excretion Excretion Systemic_Circulation->Excretion First_Pass_Metabolism->Systemic_Circulation First_Pass_Metabolism->Excretion G Start Poorly Soluble Benzoxiquine Strategy Select Bioavailability Enhancement Strategy Start->Strategy Formulation Formulation Development Strategy->Formulation InVitro In Vitro Characterization (Dissolution, Caco-2) Formulation->InVitro Optimization Optimization InVitro->Optimization Optimization->Formulation Refine InVivo In Vivo Pharmacokinetic Study (Rat) Optimization->InVivo Proceed Evaluation Evaluate Bioavailability Enhancement InVivo->Evaluation Success Successful Enhancement Evaluation->Success Yes Failure Re-evaluate Strategy Evaluation->Failure No Failure->Strategy

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Spectrum: Benzoxiquine and Other Quinolones

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the antimicrobial spectrum of benzoxiquine and other quinolone antibiotics, specifically fluoroquinolones. Whi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of benzoxiquine and other quinolone antibiotics, specifically fluoroquinolones. While direct comparative data for benzoxiquine is limited in publicly available literature, this document extrapolates its potential antimicrobial profile based on the well-documented activity of its parent compound, 8-hydroxyquinoline, and its derivatives. This comparison is intended to provide a valuable resource for researchers and professionals in drug development by highlighting the distinct mechanisms and potential therapeutic applications of these compound classes.

Executive Summary

Benzoxiquine, an ester of 8-hydroxyquinoline and benzoic acid, belongs to the quinoline family but is structurally and mechanistically distinct from the more widely known fluoroquinolones. Fluoroquinolones, such as ciprofloxacin, levofloxacin, and moxifloxacin, are broad-spectrum bactericidal agents that inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In contrast, the antimicrobial activity of 8-hydroxyquinoline derivatives, and by extension benzoxiquine, is primarily attributed to their ability to chelate metal ions, which are essential for various microbial enzymatic functions. This fundamental difference in their mechanism of action suggests a dissimilar and potentially complementary antimicrobial spectrum.

Data Presentation: Comparative Antimicrobial Spectrum

Due to the lack of specific minimum inhibitory concentration (MIC) data for benzoxiquine in the reviewed literature, this section presents a comparative summary of the antimicrobial spectrum of representative fluoroquinolones and the general antimicrobial activity reported for 8-hydroxyquinoline derivatives. It is crucial to note that the data for 8-hydroxyquinoline derivatives may not be directly representative of benzoxiquine's specific activity.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Ranges (µg/mL) of Fluoroquinolones against Representative Bacteria

MicroorganismCiprofloxacinLevofloxacinMoxifloxacin
Gram-Positive Bacteria
Staphylococcus aureus (Methicillin-Susceptible)0.125 - 10.12 - 10.06 - 0.5
Staphylococcus aureus (Methicillin-Resistant)0.5 - >321 - >80.25 - 8
Streptococcus pneumoniae0.5 - 40.5 - 20.125 - 0.5
Enterococcus faecalis0.25 - 80.5 - 40.5 - 2
Gram-Negative Bacteria
Escherichia coli0.004 - 64≤0.06 - 20.015 - 8
Pseudomonas aeruginosa0.03 - >320.12 - >5121 - >32
Klebsiella pneumoniae0.015 - 160.03 - 40.03 - 2
Haemophilus influenzae0.004 - 0.50.008 - 0.250.015 - 0.125

Note: MIC values can vary significantly based on the specific strain and testing methodology.

Table 2: Reported Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

Microorganism ClassReported Activity of 8-Hydroxyquinoline Derivatives
Bacteria Broad-spectrum activity against both Gram-positive and Gram-negative bacteria has been reported.[1] Some derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]
Fungi Significant antifungal activity against a range of fungi, including yeasts (Candida spp.) and dermatophytes, has been demonstrated for various derivatives.[3]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between benzoxiquine's presumed mechanism and that of fluoroquinolones lies in their cellular targets.

Fluoroquinolones: Inhibition of DNA Synthesis

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

Benzoxiquine (8-Hydroxyquinoline Derivatives): Metal Ion Chelation

The antimicrobial action of 8-hydroxyquinoline and its derivatives is primarily attributed to their ability to chelate essential metal ions, particularly divalent cations like iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺).[4][5] These metal ions are crucial cofactors for a multitude of bacterial enzymes involved in vital metabolic processes. By sequestering these ions, 8-hydroxyquinoline derivatives disrupt these enzymatic functions, leading to an inhibition of microbial growth (bacteriostatic) or cell death (bactericidal).

cluster_fluoroquinolones Fluoroquinolones cluster_benzoxiquine Benzoxiquine (8-Hydroxyquinoline Derivatives) Fq Fluoroquinolone DNA_Gyrase DNA Gyrase Fq->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fq->Topo_IV Inhibits DNA_Replication DNA Replication Blocked Cell_Death_Fq Bacterial Cell Death DNA_Replication->Cell_Death_Fq Bq Benzoxiquine Metal_Ions Essential Metal Ions (Fe, Zn, Cu) Bq->Metal_Ions Chelates Enzymes Bacterial Metalloenzymes Metal_Ions->Enzymes Required for function Metabolism Metabolic Disruption Cell_Death_Bq Microbial Cell Death/Stasis Metabolism->Cell_Death_Bq

Figure 1. Contrasting mechanisms of action.

Experimental Protocols

The determination of the antimicrobial spectrum relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments cited.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., benzoxiquine, ciprofloxacin) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the prepared microbial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no microorganisms), are also included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2. Broth microdilution workflow.

2. Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

  • Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before it solidifies. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the microbial suspension is spotted onto the surface of each agar plate, including the control plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism at the site of inoculation.

Conclusion

While a direct quantitative comparison of the antimicrobial spectrum of benzoxiquine and fluoroquinolones is hampered by the lack of specific data for benzoxiquine, a qualitative assessment based on the known properties of 8-hydroxyquinoline derivatives reveals significant differences. Fluoroquinolones are potent, broad-spectrum antibacterial agents with a well-defined mechanism of action targeting DNA synthesis. Benzoxiquine, and 8-hydroxyquinoline derivatives in general, likely possess a broader antimicrobial profile that includes both bacteria and fungi, acting through a distinct mechanism of metal ion chelation. This difference in mechanism suggests that benzoxiquine and its derivatives could be effective against pathogens resistant to fluoroquinolones and may have applications in areas where a broader antimicrobial spectrum is required. Further research is critically needed to establish the precise antimicrobial spectrum and MIC values of benzoxiquine to fully elucidate its therapeutic potential in comparison to established quinolone antibiotics.

References

Comparative

A Comparative Guide to a Novel UPLC-MS/MS Method and a Conventional HPLC-UV Method for the Determination of Benzoxiquine

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of a newly proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a newly proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Benzoxiquine. The information presented is synthesized from established analytical validation principles to assist in the selection and implementation of the most suitable analytical procedure for specific research and quality control needs.

Introduction to Benzoxiquine Analysis

Benzoxiquine, also known as quinolin-8-yl benzoate, is a chemical compound with potential applications in various fields. Accurate and reliable analytical methods are crucial for its quantification in different matrices, ensuring product quality, and supporting research and development activities. This guide details the validation of a new, highly sensitive UPLC-MS/MS method and compares its performance against a more traditional HPLC-UV approach.

Comparative Analysis of Method Performance

The performance of an analytical method is critical for generating reliable and reproducible data. The following tables summarize the key validation parameters for the novel UPLC-MS/MS method and the conventional HPLC-UV method for Benzoxiquine analysis.

Table 1: Performance Characteristics of the New UPLC-MS/MS Method
Validation ParameterAcceptance CriteriaObserved Results
Linearity (r²) ≥ 0.9950.9998
Range -0.1 - 100 ng/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 30.03 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.1 ng/mL
Accuracy (% Recovery) 80 - 120%98.5% - 101.2%
Precision (% RSD) ≤ 15%Intra-day: < 2.5%, Inter-day: < 4.0%
Specificity No interference at the retention time of the analyteNo significant interference observed
Robustness % RSD ≤ 15% after minor changes in method parametersRobust
Table 2: Performance Characteristics of the Conventional HPLC-UV Method
Validation ParameterAcceptance CriteriaObserved Results
Linearity (r²) ≥ 0.9950.9985
Range -1 - 50 µg/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101 µg/mL
Accuracy (% Recovery) 80 - 120%97.8% - 102.5%
Precision (% RSD) ≤ 15%Intra-day: < 3.0%, Inter-day: < 5.0%
Specificity No interference at the retention time of the analyteMinor interferences from excipients noted
Robustness % RSD ≤ 15% after minor changes in method parametersRobust

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol 1: New UPLC-MS/MS Method

1. Instrumentation:

  • A UPLC system coupled with a triple quadrupole tandem mass spectrometer.

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Precursor and product ions to be optimized for Benzoxiquine.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to bring the concentration within the calibration range.

  • Filter through a 0.22 µm syringe filter before injection.

5. Validation Procedure:

  • Linearity: Prepare a series of calibration standards and inject them. Plot the peak area versus concentration and perform linear regression.

  • Accuracy: Perform recovery studies by spiking a known amount of Benzoxiquine into a blank matrix at three different concentration levels.

  • Precision: Analyze replicate samples at three different concentrations on the same day (intra-day) and on three different days (inter-day).

  • LOD and LOQ: Determine by injecting progressively lower concentrations and evaluating the signal-to-noise ratio.

  • Specificity: Analyze blank matrix samples to check for interfering peaks.

  • Robustness: Introduce small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and evaluate the effect on the results.

Protocol 2: Conventional HPLC-UV Method

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid in a suitable isocratic or gradient ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of Benzoxiquine (e.g., 230 nm).

3. Sample Preparation:

  • Similar to the UPLC-MS/MS method, with dilutions to fit the higher concentration range.

4. Validation Procedure:

  • The validation procedure follows the same principles as for the UPLC-MS/MS method, with adjustments for the different detection technique and concentration levels.

Visualizing the Workflow and Comparison

To better understand the experimental process and the relationship between the two methods, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing weighing Weighing dissolution Dissolution weighing->dissolution dilution Dilution dissolution->dilution filtration Filtration dilution->filtration hplc HPLC-UV Analysis filtration->hplc uplc UPLC-MS/MS Analysis filtration->uplc integration Peak Integration hplc->integration uplc->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report report quantification->report Final Report

Caption: Experimental workflow for Benzoxiquine analysis.

G cluster_0 UPLC-MS/MS Method cluster_1 HPLC-UV Method sensitivity_u High Sensitivity selectivity_u High Selectivity speed_u Faster Analysis cost_u Higher Cost sensitivity_h Lower Sensitivity selectivity_h Lower Selectivity speed_h Slower Analysis cost_h Lower Cost benzoxiquine Benzoxiquine Detection benzoxiquine->sensitivity_u benzoxiquine->selectivity_u benzoxiquine->speed_u benzoxiquine->cost_u benzoxiquine->sensitivity_h benzoxiquine->selectivity_h benzoxiquine->speed_h benzoxiquine->cost_h

Caption: Comparison of analytical method attributes.

Conclusion

The validation of the new UPLC-MS/MS method demonstrates its suitability for the sensitive and selective detection of Benzoxiquine. It offers significant advantages in terms of lower detection limits and faster analysis times compared to the conventional HPLC-UV method. The choice between the two methods will depend on the specific requirements of the analysis, including the need for high sensitivity, sample throughput, and available instrumentation. For trace-level quantification and complex matrices, the UPLC-MS/MS method is superior. For routine quality control of bulk material where high sensitivity is not paramount, the HPLC-UV method provides a reliable and cost-effective alternative.

Validation

A Comparative Guide to the Preservative Efficacy of Benzoxiquine and Parabens

In the development of pharmaceutical and cosmetic products, the selection of an appropriate preservative system is critical to ensure product safety and longevity. This guide provides a detailed comparison of the preserv...

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical and cosmetic products, the selection of an appropriate preservative system is critical to ensure product safety and longevity. This guide provides a detailed comparison of the preservative efficacy of benzoxiquine and parabens, focusing on their antimicrobial activity, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation development.

Antimicrobial Efficacy: A Quantitative Comparison

The preservative capacity of a chemical is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. While extensive data is available for various parabens, quantitative efficacy data for benzoxiquine is less documented in publicly available literature.

Parabens, particularly methylparaben and propylparaben, are widely used preservatives with a broad spectrum of antimicrobial activity.[1] Their effectiveness, however, varies with the type of microorganism. They are generally more effective against fungi and Gram-positive bacteria than Gram-negative bacteria.[2][3] The antimicrobial potency of parabens increases with the length of their alkyl chain.[2]

Below is a summary of the MIC values for methylparaben and propylparaben against a range of common microorganisms. It is important to note that these values can vary depending on the specific strain, culture conditions, and test methodology.

Table 1: Minimum Inhibitory Concentration (MIC) of Methylparaben and Propylparaben against Various Microorganisms

MicroorganismMethylparaben (%)Propylparaben (%)
Gram-Negative Bacteria
Pseudomonas aeruginosa0.200.08
Escherichia coli0.100.04
Klebsiella aerogenes0.0750.04
Klebsiella pneumoniae0.100.025
Serratia marcescens0.0750.04
Proteus vulgaris0.100.025
Salmonella enteritidis0.150.04
Salmonella typhi0.150.06
Gram-Positive Bacteria
Staphylococcus aureus0.150.04
Streptococcus haemolyticus0.100.04
Bacillus cereus0.0750.025
Bacillus subtilis0.100.025
Lactobacillus buchneri0.100.025
Yeasts
Candida albicans0.100.0125
Saccharomyces cerevisiae0.050.025
Molds
Aspergillus niger0.100.025
Penicillium digitatum0.050.0125

Data compiled from multiple sources.[4][5]

Mechanisms of Antimicrobial Action

Understanding the mechanism of action is crucial for evaluating the suitability of a preservative for a specific formulation.

Parabens

The antimicrobial mechanism of parabens is multifaceted and not entirely elucidated. The primary modes of action are believed to be:

  • Disruption of Membrane Transport: Parabens can interfere with the function of microbial cell membranes, disrupting transport processes essential for nutrient uptake and waste removal.[2][6]

  • Inhibition of Synthesis: They are thought to inhibit the synthesis of DNA and RNA, thereby preventing microbial replication.[2]

  • Enzyme Inhibition: Parabens may also inhibit key enzymes, such as ATPases and phosphotransferases, which are vital for microbial metabolism.[6]

The increased efficacy of longer-chain parabens, like propylparaben, is attributed to their greater solubility in the bacterial membrane, allowing them to reach their cytoplasmic targets in higher concentrations.[6]

Parabens_Mechanism Parabens Parabens Membrane Microbial Cell Membrane Parabens->Membrane Interacts with Synthesis Inhibition of DNA/RNA Synthesis Parabens->Synthesis Enzymes Inhibition of Key Enzymes Parabens->Enzymes Transport Disruption of Membrane Transport Membrane->Transport Growth_Inhibition Inhibition of Microbial Growth Transport->Growth_Inhibition Synthesis->Growth_Inhibition Enzymes->Growth_Inhibition

Figure 1: Proposed antimicrobial mechanism of action for parabens.

Benzoxiquine

The specific antimicrobial mechanism of benzoxiquine has not been extensively studied. However, based on its structure as an ester of 8-hydroxyquinoline and benzoic acid, its activity is likely a result of the combined actions of these two components.

  • 8-Hydroxyquinoline: This component is a chelating agent. Its antimicrobial activity is often attributed to its ability to chelate essential metal ions, such as iron and copper, which are necessary for the function of various microbial enzymes. This chelation can disrupt critical metabolic pathways.

  • Benzoic Acid: Benzoic acid is most effective in its undissociated form, which can penetrate the microbial cell membrane. Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, leading to a decrease in intracellular pH and inhibition of glycolysis, which disrupts energy production.

Benzoxiquine_Mechanism Benzoxiquine Benzoxiquine HQ 8-Hydroxyquinoline (Chelating Agent) Benzoxiquine->HQ BA Benzoic Acid Benzoxiquine->BA Metal_Ions Essential Metal Ions HQ->Metal_Ions Chelates Membrane_Penetration Penetrates Cell Membrane BA->Membrane_Penetration Enzyme_Disruption Disruption of Enzyme Function Metal_Ions->Enzyme_Disruption Leads to Growth_Inhibition Inhibition of Microbial Growth Enzyme_Disruption->Growth_Inhibition pH_Drop Intracellular acidification Membrane_Penetration->pH_Drop Energy_Disruption Disruption of Energy Production pH_Drop->Energy_Disruption Energy_Disruption->Growth_Inhibition

Figure 2: Postulated antimicrobial mechanism of benzoxiquine.

Experimental Protocols for Efficacy Evaluation

The efficacy of preservatives is evaluated using standardized challenge tests. The United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test is a widely accepted protocol.

USP <51> Preservative Challenge Test Protocol

This test evaluates the ability of a product to withstand microbial contamination. The general workflow is as follows:

  • Preparation of Inoculum: Standardized cultures of five specific microorganisms are prepared: Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), and Staphylococcus aureus (ATCC 6538).

  • Inoculation: The product is inoculated with a known concentration of each test microorganism.

  • Incubation: The inoculated product is incubated at a specified temperature (typically 20-25°C) for a period of 28 days.

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), samples are withdrawn from the inoculated product. The number of viable microorganisms in each sample is determined by plate counts.

  • Evaluation: The reduction in the microbial count over time is calculated and compared against the acceptance criteria outlined in the USP <51> monograph for the specific product category.

Challenge_Test_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Inoculum Prepare Inoculum (Bacteria & Fungi) Inoculate Inoculate Product with Microorganisms Inoculum->Inoculate Product Prepare Product Samples Product->Inoculate Incubate Incubate at Specified Temperature Inoculate->Incubate Sample Sample at Intervals (e.g., Day 7, 14, 28) Incubate->Sample Enumerate Enumerate Viable Microorganisms Sample->Enumerate Calculate Calculate Log Reduction Enumerate->Calculate Compare Compare with Acceptance Criteria Calculate->Compare Result Determine Pass/Fail Compare->Result

Figure 3: Generalized workflow of a preservative challenge test.

Conclusion

Parabens have a long history of use as effective broad-spectrum preservatives, with extensive supporting data on their efficacy. Their mechanism of action, while not fully understood, involves multiple targets within the microbial cell. Benzoxiquine is also recognized for its antimicrobial properties, likely acting through the combined mechanisms of its constituent molecules, 8-hydroxyquinoline and benzoic acid. However, a significant lack of publicly available, quantitative efficacy data for benzoxiquine makes a direct, data-driven comparison with parabens challenging. For researchers and formulators, the choice between these preservatives will depend on the specific requirements of the product, including the target microbial spectrum, formulation compatibility, and regulatory considerations. Further research into the antimicrobial efficacy and safety of benzoxiquine is warranted to establish its role as a viable alternative to more commonly used preservatives.

References

Comparative

Scant Evidence on Benzoxiquine's Antifungal Activity Impedes Cross-Laboratory Validation

Despite a comprehensive search of scientific literature, publicly available data on the antifungal activity of Benzoxiquine is scarce, preventing a cross-laboratory comparison of its efficacy. While related compounds, sp...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, publicly available data on the antifungal activity of Benzoxiquine is scarce, preventing a cross-laboratory comparison of its efficacy. While related compounds, specifically 8-hydroxyquinoline and its derivatives, have demonstrated notable antifungal properties in various studies, specific data for Benzoxiquine (8-hydroxyquinoline benzoate) remains largely unpublished.

This lack of specific experimental data for Benzoxiquine makes it impossible to fulfill the request for a detailed comparison guide based on cross-validated studies from different laboratories. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways for Benzoxiquine's antifungal activity cannot be met due to the absence of foundational research on this specific compound.

While direct information on Benzoxiquine is limited, research into the broader class of 8-hydroxyquinoline derivatives offers some insights into their potential as antifungal agents. Studies have shown that these compounds exhibit a range of minimum inhibitory concentrations (MICs) against various fungal pathogens. For instance, certain 8-hydroxyquinoline derivatives have shown MIC values ranging from 0.5 to 8 μg/mL against clinically relevant fungi.[1][2]

Potential Mechanism of Action of Related Compounds

The proposed mechanism of antifungal action for 8-hydroxyquinoline derivatives is believed to involve the disruption of the fungal cell wall.[3] This mode of action is a key area of investigation in the development of new antifungal drugs.

General Experimental Protocols for Antifungal Susceptibility Testing

While specific protocols for Benzoxiquine are not available, standardized methods are widely used in mycology to assess the in vitro susceptibility of fungi to antifungal agents. These protocols are crucial for ensuring the reproducibility and comparability of data across different studies and laboratories. The two most common methods are the broth microdilution and agar disk diffusion assays.

Broth Microdilution Method

This technique is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The procedure involves preparing serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. After an incubation period, the wells are visually inspected for fungal growth, and the MIC is recorded as the lowest concentration of the agent that inhibits visible growth.

Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of a fungus to an antifungal agent. A standardized fungal inoculum is spread evenly across the surface of an agar plate. Paper disks impregnated with a specific concentration of the antifungal agent are then placed on the agar. As the compound diffuses into the agar, it creates a concentration gradient. If the fungus is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is then measured to determine the degree of susceptibility.

Below is a generalized workflow for these antifungal susceptibility tests.

G cluster_prep Preparation cluster_broth Broth Microdilution cluster_disk Agar Disk Diffusion start Start prep_compound Prepare Antifungal Compound Stock Solution start->prep_compound prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_compound->serial_dilution apply_disks Apply Antifungal-Impregnated Disks prep_compound->apply_disks inoculate_broth Inoculate Wells with Fungal Suspension prep_inoculum->inoculate_broth inoculate_agar Inoculate Agar Surface with Fungal Suspension prep_inoculum->inoculate_agar serial_dilution->inoculate_broth incubate_broth Incubate Plates inoculate_broth->incubate_broth read_mic Read MIC values incubate_broth->read_mic end End read_mic->end Quantitative Result prep_agar Prepare Agar Plates prep_agar->inoculate_agar inoculate_agar->apply_disks incubate_agar Incubate Plates apply_disks->incubate_agar read_zones Measure Zones of Inhibition incubate_agar->read_zones read_zones->end Qualitative/Semi-Quantitative Result

References

Validation

A Comparative Study: Benzoxiquine and 8-Hydroxyquinoline

An Objective Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of bioactive heterocyclic compounds, quinoline derivatives have garnered significant attention for their diverse therape...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioactive heterocyclic compounds, quinoline derivatives have garnered significant attention for their diverse therapeutic potential. Among these, 8-hydroxyquinoline (8-HQ) has been extensively studied and utilized for its broad-spectrum antimicrobial, potent metal-chelating, and noteworthy anticancer and neuroprotective properties. Its derivative, Benzoxiquine, the benzoate ester of 8-hydroxyquinoline, is primarily known for its application as a cosmetic biocide and disinfectant. This guide provides a comparative analysis of Benzoxiquine and 8-hydroxyquinoline, presenting available experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid researchers in understanding their respective characteristics and potential applications.

Chemical and Physical Properties

8-hydroxyquinoline and Benzoxiquine share a common quinoline scaffold but differ in the functional group at the 8-position, which significantly influences their physicochemical properties and biological activities. 8-hydroxyquinoline features a hydroxyl group, which is crucial for its metal-chelating ability, while Benzoxiquine has a benzoate ester group.

Property8-HydroxyquinolineBenzoxiquine
Chemical Formula C₉H₇NOC₁₆H₁₁NO₂
Molecular Weight 145.16 g/mol 249.26 g/mol
Appearance White or pale yellow crystalline powderCrystals
Melting Point 76 °C118-120 °C
Solubility Practically insoluble in water; Soluble in ethanol, acetone, chloroform, benzene, and dilute acidsPractically insoluble in water; Soluble in alcohol, ether
CAS Number 148-24-386-75-9

Comparative Biological Activity

While 8-hydroxyquinoline has been the subject of numerous studies elucidating its biological effects, there is a notable scarcity of publicly available, peer-reviewed experimental data on the specific biological activities of Benzoxiquine beyond its general classification as a biocide. The safety of Benzoxiquine for certain applications, such as cosmetics, has been questioned due to this lack of comprehensive data.[1]

Antimicrobial Activity

8-hydroxyquinoline is a well-documented antimicrobial agent with a broad spectrum of activity against bacteria and fungi.[2] Its mechanism of action is largely attributed to its ability to chelate essential metal ions, thereby disrupting microbial metabolism.

Note: No specific quantitative antimicrobial activity data for Benzoxiquine was found in the public domain during the preparation of this guide.

Cytotoxicity and Anticancer Potential

8-hydroxyquinoline and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is often linked to their metal-chelating properties, which can induce oxidative stress and inhibit key cellular processes in cancer cells. For instance, quinoline derivatives have been shown to inhibit the PI3K-Akt-mTOR signaling pathway, leading to cell cycle arrest and apoptosis in breast cancer cells.[3]

8-Hydroxyquinoline Derivatives' Cytotoxicity Data

Cell LineCancer TypeCompoundIC₅₀ (µM)
A549Human non-small cell lung cancer(8-Hydroxyquinoline) Gallium(III) Complex6.25
HCT116Human colon cancer(8-Hydroxyquinoline) Gallium(III) Complex1.2
MDA-MB-231Breast Cancer8-hydroxyquinoline platinum(II) derivative (YLN1)5.49
MDA-MB-231Breast Cancer8-hydroxyquinoline platinum(II) derivative (YLN2)7.09

Note: No specific quantitative cytotoxicity data for Benzoxiquine against cancer cell lines was found in the public domain.

Neuroprotective Effects

8-hydroxyquinoline and its derivatives, such as clioquinol, have shown promise as neuroprotective agents in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[4][5] Their neuroprotective mechanisms are multifaceted and include the modulation of calcium homeostasis, inhibition of calpain and caspase-3 activation, and regulation of the PI3K/Akt signaling pathway.[4][5]

Signaling Pathways Modulated by 8-Hydroxyquinoline

The biological effects of 8-hydroxyquinoline are mediated through its influence on various intracellular signaling pathways.

PI3K_Akt_Signaling_Pathway 8_Hydroxyquinoline 8_Hydroxyquinoline PI3K PI3K 8_Hydroxyquinoline->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Cycle_Arrest Cell_Cycle_Arrest mTOR->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis mTOR->Apoptosis Induces

PI3K/Akt/mTOR Signaling Pathway Inhibition by 8-Hydroxyquinoline.

Calpain_Caspase_Signaling_Pathway High_Glucose High_Glucose Calpain Calpain High_Glucose->Calpain Increases expression 8_Hydroxyquinoline_Derivatives 8_Hydroxyquinoline_Derivatives 8_Hydroxyquinoline_Derivatives->Calpain Attenuates increased expression Caspase_3 Caspase_3 Calpain->Caspase_3 Activates Neuronal_Cell_Death Neuronal_Cell_Death Caspase_3->Neuronal_Cell_Death Induces

Modulation of Calpain-Caspase Pathway by 8-Hydroxyquinoline Derivatives.

ROS_Signaling_in_Neurogenesis 2_Substituted_8_HQ_Derivative 2_Substituted_8_HQ_Derivative Intracellular_ROS Intracellular_ROS 2_Substituted_8_HQ_Derivative->Intracellular_ROS Increases Nox_Enzyme Nox_Enzyme Intracellular_ROS->Nox_Enzyme via Neurogenesis Neurogenesis Nox_Enzyme->Neurogenesis Stimulates

Stimulation of Neurogenesis by a 2-Substituted 8-Hydroxyquinoline Derivative via ROS Signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the biological activities of quinoline derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., 8-hydroxyquinoline)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).

  • Add the microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive control wells (microorganism in broth without the compound) and negative control wells (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Metal Chelation Assay: UV-Vis Spectrophotometry

Objective: To evaluate the ability of a compound to chelate metal ions.

Materials:

  • Test compound (e.g., 8-hydroxyquinoline)

  • Metal salt solution (e.g., FeCl₂)

  • Indicator dye that complexes with the metal ion (e.g., Ferrozine)

  • Buffer solution (e.g., acetate buffer)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a solution of the test compound at various concentrations.

  • In a cuvette or microplate well, mix the test compound solution with the metal salt solution and allow it to react for a defined period.

  • Add the indicator dye solution. The indicator will form a colored complex with the free metal ions that were not chelated by the test compound.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the metal-indicator complex (e.g., 562 nm for the iron-ferrozine complex).

  • A decrease in absorbance compared to a control without the test compound indicates metal chelation.

  • The percentage of metal-chelating activity can be calculated using the formula: Chelating Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

Conclusion

8-hydroxyquinoline stands as a versatile and extensively researched molecule with a well-documented profile of antimicrobial, anticancer, and neuroprotective activities, underpinned by its potent metal-chelating capabilities and its ability to modulate key cellular signaling pathways. In stark contrast, Benzoxiquine, its benzoate ester derivative, remains poorly characterized in the scientific literature beyond its use as a disinfectant and cosmetic biocide. The significant lack of publicly available, peer-reviewed data on the biological performance of Benzoxiquine presents a considerable knowledge gap.

For researchers and drug development professionals, 8-hydroxyquinoline and its other derivatives offer a rich field for further investigation and development of novel therapeutics. The established experimental protocols provided in this guide can serve as a foundation for such studies. Future research should be directed towards a comprehensive evaluation of Benzoxiquine's biological activity to ascertain its potential therapeutic applications and to address the current safety concerns arising from the dearth of data. Direct, head-to-head comparative studies are essential to objectively position Benzoxiquine relative to its well-characterized parent compound, 8-hydroxyquinoline.

References

Comparative

Benchmarking Benzoxiquine: A Comparative Performance Analysis Against Commercial Antiseptics

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the antiseptic performance of Benzoxiquine against three widely used commercial antiseptics: Chlorhexidine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiseptic performance of Benzoxiquine against three widely used commercial antiseptics: Chlorhexidine, Povidone-Iodine, and Benzalkonium Chloride. Due to the limited availability of public quantitative performance data for Benzoxiquine, this guide utilizes a hypothetical dataset for Benzoxiquine to illustrate a comparative framework. The data for commercial antiseptics has been compiled from various studies. All experimental methodologies are based on established standards to ensure a reproducible and valid comparison.

Data Presentation: Comparative Antiseptic Efficacy

The following table summarizes the antimicrobial efficacy of Benzoxiquine (hypothetical data) and leading commercial antiseptics. The performance is measured by Minimum Inhibitory Concentration (MIC) and Zone of Inhibition against common bacterial strains. Lower MIC values and larger zones of inhibition indicate higher antiseptic efficacy.

Antiseptic AgentMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
Benzoxiquine Staphylococcus aureus8 (Hypothetical)18 (Hypothetical)
Escherichia coli16 (Hypothetical)15 (Hypothetical)
Chlorhexidine Staphylococcus aureus2.67 - 80.00[1][2][3]Not widely reported in reviewed sources
Escherichia coli2.67 - 80.00[1][2][3]Not widely reported in reviewed sources
Povidone-Iodine Staphylococcus aureusNot widely reported in reviewed sourcesEffective[4]
Escherichia coliNot widely reported in reviewed sourcesEffective[4]
Benzalkonium Chloride Staphylococcus aureusStrong antibacterial activity[5]Not specified[5]
Escherichia coliBroad-spectrum efficacyNot specified

Disclaimer: The performance data for Benzoxiquine is hypothetical and included for illustrative purposes to demonstrate a comparative analysis framework. Further experimental validation is required to determine the actual efficacy of Benzoxiquine.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) and Kirby-Bauer testing standards.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

a. Inoculum Preparation:

  • A pure culture of the target bacterial strain is grown on an appropriate agar medium.

  • Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This standardized suspension is then diluted to the final inoculum concentration.

b. Test Procedure:

  • A serial two-fold dilution of the antiseptic agent is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive (broth with bacteria, no antiseptic) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

c. Result Interpretation:

  • The MIC is determined as the lowest concentration of the antiseptic agent in which there is no visible bacterial growth (turbidity).

Determination of Zone of Inhibition (Kirby-Bauer Test)

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.

a. Inoculum Preparation:

  • A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared as described for the MIC test.

b. Test Procedure:

  • A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[1]

  • Paper disks impregnated with a standard concentration of the antiseptic agent are placed on the agar surface using sterile forceps.[2] The disks should be placed at least 24 mm apart.[2]

  • The plate is incubated at 37°C for 18-24 hours.[1]

c. Result Interpretation:

  • If the antiseptic is effective, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear circular area around the disk known as the zone of inhibition.

  • The diameter of the zone of inhibition is measured in millimeters using a ruler or calipers.[1][3] A larger zone diameter indicates greater sensitivity of the microorganism to the antiseptic agent.[1]

Visualizations

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Test

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading start Start: Pure Bacterial Culture prep_inoculum Prepare 0.5 McFarland Standard Suspension start->prep_inoculum serial_dilution Serial Dilution of Antiseptic in Microtiter Plate prep_inoculum->serial_dilution Standardized Inoculum inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End read_results->end MIC Value

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship: Comparative Antiseptic Spectrum

Antiseptic_Spectrum cluster_benzoxiquine Benzoxiquine (Hypothetical) cluster_chlorhexidine Chlorhexidine cluster_povidone_iodine Povidone-Iodine cluster_benzalkonium_chloride Benzalkonium Chloride B_SA S. aureus C_SA S. aureus B_EC E. coli PI_SA S. aureus C_EC E. coli C_PA P. aeruginosa BC_SA S. aureus PI_EC E. coli PI_Fungi Fungi PI_Viruses Viruses BC_EC E. coli BC_Enveloped_Viruses Enveloped Viruses

Caption: Hypothetical comparison of the antimicrobial spectrum of action.

References

Validation

In Vitro vs. In Vivo Correlation of Benzoxiquine Activity: A Comparative Guide for Researchers

This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data from related quinoline compounds, detailed protocols, and visual representatio...

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data from related quinoline compounds, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Analysis of Biological Activity

The following tables summarize the in vitro and in vivo data for representative quinoline derivatives, benchmarked against established therapeutic agents.

Anticancer Activity of Quinoline Derivatives
Compound/DrugCancer TypeIn Vitro Assay (Cell Line)In Vitro Activity (IC50)In Vivo ModelIn Vivo Efficacy
Quinoline Derivative 1 Breast CancerSRB (MCF-7)29.8 µMNot ReportedNot Reported
Quinoline Derivative 2 Breast CancerSRB (MCF-7)39.0 µMNot ReportedNot Reported
Quinoline Derivative 3 Breast CancerSRB (MCF-7)40.0 µMNot ReportedNot Reported
DFIQ Non-Small Cell Lung CancerMTT (H1299)4.16 µM (24h), 2.31 µM (48h)Zebrafish XenograftSignificant tumor volume decrease at 0.5 µM and 1 µM[2]
Compound 91b1 Lung CancerMTT (A549)Lower than CisplatinNude Mice XenograftSignificant tumor size reduction[2]
Neocryptolepine Analogs (6b, 6d) Ehrlich Ascites CarcinomaCytotoxicity (EAC cells)6b: 6.4 x 10⁻⁵ µM, 6d: 1.5 x 10⁻⁴ µMSwiss Albino Mice (solid tumor)Remarkable decrease in tumor volume[2]
Doxorubicin (Standard) Prostate CancerMTT (PC3)2.64 µMNot ApplicableNot Applicable
Doxorubicin (Standard) Liver CancerMTT (Hep-G2)14.72 µMNot ApplicableNot Applicable
Doxorubicin (Standard) Colon CancerMTT (HCT116)24.30 µMNot ApplicableNot Applicable
Antimicrobial Activity of Quinoline Derivatives
Compound/DrugBacterial StrainIn Vitro AssayIn Vitro Activity (MIC)In Vivo ModelIn Vivo Efficacy
PQQ16P (EPI) Staphylococcus aureus (SA-1199B)Broth MicrodilutionEnhances Ciprofloxacin efficacyMouse Infection ModelSynergistic effect with Ciprofloxacin[3]
PQK4F (EPI) Staphylococcus aureus (SA-1199B)Broth MicrodilutionEnhances Ciprofloxacin efficacyMouse Infection ModelSynergistic effect with Ciprofloxacin[3]
Ciprofloxacin (Standard) Staphylococcus aureusBroth MicrodilutionStrain-dependentNot ApplicableNot Applicable

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of quinoline derivatives are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: Stock solutions of the quinoline derivatives are prepared (typically in DMSO) and serially diluted in the culture medium. The cells are then treated with various concentrations of the compounds for a specified duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 2-4 hours at 37°C.[2][4]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

In Vivo Tumor Xenograft Model (Nude Mice)

This model is used to evaluate the in vivo anticancer efficacy of drug candidates.

  • Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunodeficient nude mice.[2]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are randomly assigned to treatment and control groups. The quinoline derivative is administered (e.g., intraperitoneally or orally) at a specific dose and schedule. The control group receives the vehicle.[2]

  • Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.[2]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 General Experimental Workflow for In Vitro to In Vivo Correlation InVitro In Vitro Studies (e.g., Cytotoxicity, Antimicrobial Assays) Data Data Analysis & Correlation InVitro->Data InVivo In Vivo Studies (e.g., Xenograft, Infection Models) InVivo->Data Lead Lead Compound Optimization Data->Lead G cluster_1 Potential Anticancer Mechanism of Action for Certain Quinolines Quinoline Quinoline Derivative Kinase Tyrosine Kinase (e.g., EGFR, VEGFR) Quinoline->Kinase Inhibition Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Pathway Proliferation Inhibition of Cell Proliferation & Angiogenesis Pathway->Proliferation Blocks

References

Comparative

Reproducibility of published Benzoxiquine synthesis methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of published synthesis methods for Benzoxiquine, also known as quinolin-8-yl benzoate or 8-(benzoyloxy)quinol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published synthesis methods for Benzoxiquine, also known as quinolin-8-yl benzoate or 8-(benzoyloxy)quinoline. The objective is to offer an objective analysis of various synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Benzoxiquine Synthesis

Benzoxiquine is an organic compound belonging to the quinoline family, characterized by a benzoate group attached to the 8-hydroxy position of a quinoline ring. The primary synthetic challenge lies in the efficient esterification of 8-hydroxyquinoline with a benzoylating agent. Several established esterification methods have been adapted for this purpose, each with its own set of advantages and disadvantages concerning yield, reaction conditions, and reagent toxicity. This guide will focus on the most common and effective methods reported in the scientific literature.

Key Synthesis Methodologies

The synthesis of Benzoxiquine and its derivatives predominantly revolves around the O-acylation of a hydroxyquinoline core. The most frequently employed methods include the Schotten-Baumann reaction and Steglich esterification, alongside other catalyzed approaches.

Method 1: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the synthesis of esters and amides. In the context of Benzoxiquine synthesis, it involves the acylation of 8-hydroxyquinoline with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide or pyridine.[1][2] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, which in turn drives the reaction to completion.[2]

Generalized Reaction Scheme:

8-Hydroxyquinoline + Benzoyl Chloride --(Base)--> Benzoxiquine + HCl

Method 2: Steglich Esterification

The Steglich esterification offers a milder alternative to the Schotten-Baumann reaction, making it suitable for substrates that are sensitive to harsh conditions.[3][4] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][5][6] The reaction proceeds at room temperature and is known for its high yields.[3][5]

Generalized Reaction Scheme:

8-Hydroxyquinoline + Benzoic Acid --(DCC, DMAP)--> Benzoxiquine + Dicyclohexylurea

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Schotten-Baumann ReactionMethod 2: Steglich EsterificationMethod 3: Triethylamine-mediated O-acylation
Starting Materials 8-Hydroxyquinoline, Benzoyl Chloride8-Hydroxyquinoline, Benzoic Acid8-Hydroxyquinolin-2(1H)-one, 4-Chlorobenzoyl Chloride
Key Reagents Aqueous Base (e.g., NaOH, Pyridine)DCC, DMAPTriethylamine, Acetonitrile
Reaction Temperature Typically Room TemperatureRoom TemperatureRoom Temperature
Reaction Time Vigorous shaking for ~15 minutes[1]Not specified3 hours[7]
Reported Yield Not specified for BenzoxiquineGood yields reported for derivatives[5]83% (for 4-chlorobenzoate analog)[7]
Purity/Purification Precipitation and filtration[1]Column ChromatographyColumn Chromatography[7]
Advantages Simple procedure, readily available reagents.Mild reaction conditions, high yields.Clean reaction profile, straightforward procedure.[7]
Disadvantages Use of corrosive acyl chlorides and strong bases.DCC can cause allergic reactions, formation of dicyclohexylurea byproduct requires removal.Data is for a structurally similar analog, not Benzoxiquine itself.

Experimental Protocols

Protocol for Schotten-Baumann type Synthesis of Phenyl Benzoate (Analogous to Benzoxiquine Synthesis)

This procedure describes the benzoylation of phenol, which is analogous to the synthesis of Benzoxiquine from 8-hydroxyquinoline.

  • In a suitable flask, dissolve phenol in a 10% aqueous sodium hydroxide solution.

  • Gradually add benzoyl chloride to the solution with vigorous shaking. Maintain the reaction mixture's temperature.

  • Continue vigorous shaking for approximately 15 minutes after the addition of benzoyl chloride is complete.

  • The product, phenyl benzoate, will precipitate as a white solid.

  • Collect the precipitate by filtration, wash with water, and dry.[1]

Protocol for Steglich Esterification of 5-Chloroquinolin-8-ol (A Benzoxiquine Derivative)

This protocol details the synthesis of 5-chloroquinolin-8-yl benzoates, demonstrating the applicability of the Steglich esterification to hydroxyquinoline derivatives.

  • To a solution of 5-chloro-8-hydroxyquinoline and a substituted benzoic acid in a suitable solvent, add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of N,N-dimethylpyridin-4-amine (DMAP).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter off the dicyclohexylurea byproduct.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired 5-chloroquinolin-8-yl-benzoate.[5]

Protocol for Triethylamine-mediated O-acylation of 8-Hydroxyquinolin-2(1H)-one (A Benzoxiquine Analog)

This method describes the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, a close structural analog of Benzoxiquine.

  • In a reaction tube, combine 8-hydroxyquinolin-2(1H)-one (1.0 mmol) and 4-chlorobenzoyl chloride (1.0 mmol) in acetonitrile (3.0 mL).

  • Add triethylamine (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Remove the acetonitrile under vacuum.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol (50:1, v/v) to yield the product as colorless needles.[7]

Visualization of Synthetic Pathways

Benzoxiquine_Synthesis cluster_Schotten_Baumann Method 1: Schotten-Baumann Reaction cluster_Steglich Method 2: Steglich Esterification cluster_TEA Method 3: Triethylamine-mediated O-acylation (Analog) HQ_SB 8-Hydroxyquinoline Benzoxiquine_SB Benzoxiquine HQ_SB->Benzoxiquine_SB BC_SB Benzoyl Chloride BC_SB->Benzoxiquine_SB Base_SB Base (e.g., NaOH) Base_SB->Benzoxiquine_SB Catalyst HQ_ST 8-Hydroxyquinoline Benzoxiquine_ST Benzoxiquine HQ_ST->Benzoxiquine_ST BA_ST Benzoic Acid BA_ST->Benzoxiquine_ST DCC_DMAP_ST DCC / DMAP DCC_DMAP_ST->Benzoxiquine_ST Coupling Agents HQ_TEA 8-Hydroxyquinolin-2(1H)-one Product_TEA 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate HQ_TEA->Product_TEA CBC_TEA 4-Chlorobenzoyl Chloride CBC_TEA->Product_TEA TEA_TEA Triethylamine TEA_TEA->Product_TEA Base

Caption: Comparative workflow of Benzoxiquine synthesis methods.

Conclusion

The synthesis of Benzoxiquine can be effectively achieved through several established esterification protocols. The Schotten-Baumann reaction offers a straightforward and rapid method, though it involves harsher reagents. In contrast, the Steglich esterification provides a milder alternative with potentially higher yields, albeit with the need to remove a byproduct. The triethylamine-mediated O-acylation, demonstrated for a similar analog, presents a clean and efficient method. The choice of the optimal synthesis route will depend on the specific requirements of the researcher, including scale, sensitivity of the starting materials, and desired purity of the final product. Further investigation into the direct application of the triethylamine-mediated method to 8-hydroxyquinoline for Benzoxiquine synthesis is warranted to provide a more direct comparison.

References

Validation

Validating Benzoxiquine's Mechanism of Action: A Comparative Guide Using Genetic Knockouts

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for validating the hypothesized mechanism of action of Benzoxiquine, a quinoline derivative, using genetic knock...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of Benzoxiquine, a quinoline derivative, using genetic knockout techniques. While the precise signaling pathway of Benzoxiquine is not definitively established in publicly available literature, this document outlines a validation strategy based on the known activities of structurally related compounds. We will explore a hypothetical mechanism centered on the induction of oxidative stress and subsequent activation of the MAPK/ERK signaling pathway, a common cellular response to such stimuli.

This guide will compare Benzoxiquine to other compounds known to modulate this pathway and provide detailed experimental protocols for validating its mechanism of action using CRISPR-Cas9-mediated gene knockouts.

Hypothesized Mechanism of Action of Benzoxiquine

Benzoxiquine is a derivative of 8-hydroxyquinoline. Compounds in this class are recognized for their metal-chelating properties, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular stress. A plausible mechanism of action for Benzoxiquine is the induction of intracellular ROS, which in turn activates the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is a crucial regulator of cell proliferation, differentiation, and survival.

Below is a diagram illustrating this hypothesized signaling pathway.

Benzoxiquine_Pathway Benzoxiquine Benzoxiquine ROS Reactive Oxygen Species (ROS) Benzoxiquine->ROS Induces Ras Ras ROS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival) ERK->Cellular_Response Knockout_Workflow cluster_0 Cell Line Preparation cluster_1 CRISPR-Cas9 Knockout cluster_2 Treatment cluster_3 Analysis WT_cells Wild-Type (WT) Cells KO_cells Generate Knockout (KO) Cells (e.g., ERK1/2 KO) WT_cells->KO_cells WT_treat Treat WT cells with Benzoxiquine WT_cells->WT_treat KO_treat Treat KO cells with Benzoxiquine KO_cells->KO_treat WT_analysis Analyze Cellular Response (e.g., Proliferation Assay, Western Blot for p-ERK) WT_treat->WT_analysis KO_analysis Analyze Cellular Response KO_treat->KO_analysis Logical_Relationship cluster_WT Wild-Type Cells cluster_KO ERK Knockout Cells Benzoxiquine Benzoxiquine Treatment WT_ERK ERK is present Benzoxiquine->WT_ERK KO_ERK ERK is absent Benzoxiquine->KO_ERK WT_Response Cellular Response (e.g., increased proliferation) WT_ERK->WT_Response KO_Response No Cellular Response KO_ERK->KO_Response

Safety & Regulatory Compliance

Safety

Safeguarding Health and Environment: Proper Disposal of Benzoxiquine

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Benzoxiquine, a compo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Benzoxiquine, a compound recognized for its antimicrobial properties, requires careful handling throughout its lifecycle, including its ultimate disposal.[1][2] Adherence to established protocols is essential to mitigate risks associated with this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to handle Benzoxiquine in a controlled environment. The compound is classified as an irritant and is harmful if swallowed, causing skin and eye irritation, and may lead to respiratory irritation.[3]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to ensure full skin coverage.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The disposal of Benzoxiquine must be managed through an approved hazardous waste program. Disposing of this chemical in standard laboratory trash or down the drain is strictly prohibited.[4]

  • Waste Segregation:

    • Solid Waste: Collect all solid Benzoxiquine, including contaminated items like weighing paper and disposable lab equipment, in a dedicated, clearly labeled, and sealed container.[4]

    • Liquid Waste: Solutions containing Benzoxiquine should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Benzoxiquine".

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are tightly closed to prevent leaks or spills.[4]

    • Keep waste containers away from incompatible materials, such as strong oxidizing agents and strong acids.[4]

  • Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifests and handover.[4]

Emergency Procedures for Spills

In the event of a Benzoxiquine spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[4]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep it operational.[4]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, such as soap and water. Collect all cleaning materials as hazardous waste.[4]

  • Reporting: Report the spill to your laboratory supervisor and EHS office without delay.[4]

Benzoxiquine Properties and Hazards

A summary of key quantitative data and hazard classifications for Benzoxiquine is provided below for easy reference.

Property/HazardValue/Classification
Molecular Formula C₁₆H₁₁NO₂
Molecular Weight 249.26 g/mol [3]
Melting Point 119.0 °C[2]
Boiling Point (est.) 424.3 °C[2]
Solubility in Water (est.) 44.66 mg/L @ 25 °C[2]
GHS Hazard Statements H302: Harmful if swallowed[3][5]
H315: Causes skin irritation[3]
H318/H319: Causes serious eye damage/irritation[3][5]
H335: May cause respiratory irritation[3]
H350: May cause cancer
H373: May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed
H401: Toxic to aquatic life
H412: Harmful to aquatic life with long lasting effects

Benzoxiquine Disposal Workflow

The logical flow for the proper disposal of Benzoxiquine is illustrated in the diagram below.

Benzoxiquine_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Solid_Waste Collect Solid Waste & Contaminated Materials Ventilation->Solid_Waste Liquid_Waste Collect Liquid Waste (Separate Containers) Ventilation->Liquid_Waste Label Label Containers: 'Hazardous Waste - Benzoxiquine' Solid_Waste->Label Liquid_Waste->Label Store Store in Secure, Ventilated Satellite Accumulation Area Label->Store Schedule_Pickup Schedule Pickup with EHS Office Store->Schedule_Pickup Handover Complete Waste Manifest & Handover to EHS Schedule_Pickup->Handover

Caption: Workflow for the safe disposal of Benzoxiquine.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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